NH2-PEG10-C2-dimethylamino
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H52N2O10 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C24H52N2O10/c1-26(2)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-24-23-35-21-19-33-17-15-31-13-11-29-9-7-27-5-3-25/h3-25H2,1-2H3 |
InChI Key |
UVVHVJHIGFHIPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG10-C2-dimethylamino: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG10-C2-dimethylamino is a heterobifunctional polyethylene glycol (PEG) linker molecule of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility for researchers and professionals in drug development.
PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] Benefits include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[4] this compound, with its terminal primary amine and dimethylamino groups, offers versatile conjugation chemistries for the synthesis of complex biomolecular constructs.
Chemical Structure and Properties
The structure of this compound consists of a primary amine (NH2) group and a tertiary dimethylamino group connected by a flexible ten-unit polyethylene glycol (PEG10) chain and a two-carbon (C2) spacer.
Chemical Structure:
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available information and includes estimated properties based on the general characteristics of similar PEG compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C24H52N2O10 | [5] |
| Molecular Weight | 528.68 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | No data available. Expected to be soluble in water and a range of organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [6] |
| pKa (Primary Amine) | Estimated ~9-10 | Based on typical primary amines. |
| pKa (Dimethylamino) | Estimated ~10-11 | Based on typical tertiary amines. |
| Reactivity | The primary amine is reactive towards activated esters (e.g., NHS esters), isocyanates, and aldehydes/ketones (via reductive amination). The tertiary dimethylamino group can act as a base or be quaternized. | [6] |
| Storage | Store at -20°C for powder or -80°C in solvent. Keep in a dry and well-ventilated area, away from direct sunlight. | [5] |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable tool in the synthesis of complex drug molecules and bioconjugates.
PROTAC Linkers
This molecule is primarily recognized as a PEG-based PROTAC linker.[1][2][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[8][9] The PEG10 chain in this compound provides the necessary flexibility and length for the formation of a productive ternary complex.[3]
Bioconjugation and Drug Delivery
The primary amine of this compound can be readily conjugated to various biomolecules, including proteins, peptides, and antibodies, as well as small molecule drugs.[4] This PEGylation can enhance the therapeutic properties of the conjugated molecule.[10][11] The dimethylamino group can be utilized for further modifications or may impart specific properties to the final conjugate, such as altered charge or binding characteristics.
Experimental Protocols
General Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., a small molecule drug)
This protocol describes the formation of a stable amide bond between the primary amine of the PEG linker and a carboxylic acid on the target molecule using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS pH 7.4 for biomolecules, or an organic base like triethylamine for small molecules in organic solvent)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS (if used).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the activated carboxylic acid solution to the PEG linker solution. A slight excess of the activated molecule may be used.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique like LC-MS.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent to consume any unreacted activated esters.
-
Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC.
-
Characterize the final product by mass spectrometry and other relevant analytical techniques.
-
General Protocol for Reductive Amination with an Aldehyde or Ketone
This method can be used to conjugate the primary amine of the PEG linker to a molecule containing an aldehyde or ketone functional group.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Reaction solvent (e.g., methanol, dichloroethane)
-
Reaction buffer (e.g., phosphate buffer, pH 6-7)
Procedure:
-
Schiff Base Formation:
-
Dissolve the aldehyde or ketone-containing molecule and a slight excess of this compound in the reaction solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (Schiff base) intermediate.
-
-
Reduction:
-
Add the reducing agent (typically 2-3 equivalents) to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature for several hours to overnight. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable reagent (e.g., water or a buffer).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography (e.g., silica gel or reversed-phase HPLC).
-
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Signaling Pathway of PROTAC Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
synthesis and functionalization of amine-terminated PEG linkers
An In-depth Technical Guide to the Synthesis and Functionalization of Amine-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug delivery, bioconjugation, and materials science.[1] Their inherent properties, including water solubility, biocompatibility, and low immunogenicity, make them ideal for enhancing the pharmacokinetic profiles of therapeutic molecules.[1][2] Among the various functionalized PEG derivatives, amine-terminated PEGs are particularly prominent due to the versatility of the primary amine group for a wide array of conjugation chemistries.[3][4] This guide provides a comprehensive overview of the synthesis, functionalization, purification, and characterization of amine-terminated PEG linkers, complete with detailed experimental protocols and quantitative data.
Synthesis of Amine-Terminated PEG Linkers
The synthesis of amine-terminated PEG linkers typically commences with commercially available hydroxyl-terminated PEGs (PEG-OH). The hydroxyl end-groups are chemically transformed into primary amine groups through various multi-step synthetic routes. The choice of synthetic strategy often depends on factors such as the desired purity, scale of reaction, and the molecular weight of the PEG.[5]
Common Synthetic Routes
Several reliable methods for the synthesis of amine-terminated PEGs have been established in the scientific literature. Below is a summary of the most common approaches, starting from PEG-OH.
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Typical Yield/Purity | Reference |
| Mesylation, Azidation, and Reduction | 1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), Triethylamine (TEA) 2. Sodium azide (NaN₃) 3. Triphenylphosphine (PPh₃) or Zinc/Ammonium Chloride (Zn/NH₄Cl) | High end-group conversion (>99%). Applicable to a wide range of PEG molecular weights. Avoids harsh reagents like hydrazine. | Multi-step process. Requires careful handling of sodium azide (potentially explosive). | 82-99% isolated yields with >99% end-group conversion. | [5] |
| Gabriel Synthesis | 1. Tosyl chloride (TsCl), Triethylamine (TEA) 2. Potassium phthalimide 3. Hydrazine | Well-established method. High purity of the final product. | Use of hydrazine, which is highly toxic and corrosive. Potential for side reactions. | >98% end-group conversion with 75-88% isolated yields. | [5][6] |
| Direct Amination via Nucleophilic Substitution | 1. Thionyl halides (e.g., SOCl₂) 2. Ammonia (NH₃) | Fewer steps compared to other methods. | Requires high temperature and pressure. Can result in lower yields and significant hydrolysis of the intermediate, especially for high molecular weight PEGs. | Quantitative end-group conversion but with lower isolated yields (60-73%). | [7] |
Experimental Protocol: Synthesis via Mesylation, Azidation, and Reduction
This protocol describes a three-step process to convert a hydroxyl-terminated PEG to an amine-terminated PEG with high purity and yield.[5]
Step 1: Mesylation of Hydroxyl-Terminated PEG
-
Dissolve the hydroxyl-terminated PEG in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath and add triethylamine (TEA) as a base.
-
Slowly add mesyl chloride (MsCl) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water to remove excess reagents.
-
Dry the organic phase with magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate in vacuo to obtain the mesylate-terminated PEG.
Step 2: Azidation of Mesylate-Terminated PEG
-
Dissolve the mesylate-terminated PEG in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture at 80°C for 24 hours.[7]
-
After cooling, precipitate the azido-terminated PEG by adding the solution to ice-cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Step 3: Reduction of Azido-Terminated PEG to Amine-Terminated PEG
-
Dissolve the azido-terminated PEG in a mixture of tetrahydrofuran (THF) and ultrapure water.
-
Add ammonium chloride (NH₄Cl) and zinc dust (Zn) to the solution.
-
Reflux the mixture for 72 hours with stirring.
-
After cooling, dilute the reaction mixture with 1 M sodium hydroxide (NaOH) and extract with DCM.
-
Dry the combined organic extracts with MgSO₄, filter, and concentrate in vacuo to yield the amine-terminated PEG.
Functionalization of Amine-Terminated PEG Linkers
The terminal primary amine group of the PEG linker is a versatile nucleophile that can react with a variety of electrophilic functional groups to form stable covalent bonds.[4] This allows for the conjugation of PEG to a wide range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[2][6]
Common Functionalization Chemistries
The choice of functionalization chemistry depends on the target molecule and the desired linkage.
| Target Functional Group | PEG Reactive Group | Resulting Linkage | Key Reagents/Conditions | Reference |
| Primary Amines (e.g., on proteins) | N-Hydroxysuccinimide (NHS) Ester | Amide | pH 7.0-8.0 | [1][8] |
| Carboxylic Acids | Amine (on PEG) | Amide | Carbodiimide (e.g., EDC, DCC), NHS | [9] |
| Aldehydes/Ketones | Amine (on PEG) | Imine (Schiff base), reduced to secondary amine | Mildly acidic pH (reductive amination with e.g., NaCNBH₃) | [1][9] |
| Thiols (e.g., on cysteine residues) | Maleimide | Thioether | pH 6.5-7.5 | [8] |
| Alkynes (Click Chemistry) | Azide | Triazole | Copper(I) catalyst (CuAAC) or strain-promoted (SPAAC) | [4] |
Experimental Protocol: Protein PEGylation using an NHS Ester-Activated PEG
This protocol outlines a general procedure for conjugating an amine-terminated PEG (after its activation to an NHS ester) to a protein.[10][11]
Step 1: Activation of Amine-Terminated PEG (Conversion to NHS Ester)
Note: This step is often performed by commercial suppliers of PEG linkers. If starting from an amine-terminated PEG, it must first be activated. A common method is to react the amine-terminated PEG with an excess of a homobifunctional NHS ester crosslinker. Alternatively, a hydroxyl-terminated PEG can be directly activated.[10]
-
Dissolve hydroxyl-terminated PEG in anhydrous DCM and anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine.
-
Stir at room temperature for 24 hours.
-
Concentrate the reaction mixture and precipitate the activated PEG-NHS ester in ice-cold diethyl ether.
Step 2: Protein PEGylation Reaction
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11]
-
Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.[12]
-
Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent such as DMSO or DMF.[11]
-
Add the desired molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring. A 20-fold molar excess is a common starting point.[11]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
Step 3: Purification of the PEGylated Protein
-
Remove unreacted PEG-NHS ester and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[11]
Purification and Characterization
Purification and characterization are critical steps to ensure the quality and purity of the synthesized and functionalized PEG linkers.
Purification Techniques
| Technique | Principle | Application | Reference |
| Precipitation/Recrystallization | Differential solubility of the PEG derivative in a solvent/anti-solvent system (e.g., DCM/diethyl ether). | Removal of small molecule reagents and byproducts. | [5][10] |
| Dialysis | Separation based on molecular weight cutoff. | Removal of small molecules from high molecular weight PEGylated conjugates. | [11] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Purification of PEGylated proteins and removal of unreacted PEG. | [13] |
| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Purification of charged PEG derivatives and PEGylated proteins. | [13] |
| Extraction | Partitioning between two immiscible liquid phases. | Purification of PEG-amine from byproducts by adjusting the pH of the aqueous phase. | [14] |
Characterization Methods
| Technique | Information Obtained | Reference | |---|---|---|---| | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of end-group functionality and determination of the degree of substitution. |[5][15] | | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Determination of molecular weight distribution and confirmation of successful conjugation. |[5][16] | | Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups. |[6] | | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Assessment of the degree of protein PEGylation by observing the increase in molecular weight. |[10] |
Visualizations
Synthesis Workflow for Amine-Terminated PEG
Caption: A typical three-step synthesis of amine-terminated PEG from a hydroxyl precursor.
Functionalization Workflow: Protein PEGylation
Caption: General workflow for the conjugation of an amine-terminated PEG to a protein.
Signaling Pathway Impact of PEGylation
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Protein PEGylation [jenkemusa.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. mdpi.com [mdpi.com]
- 16. High-Fidelity End-Functionalization of Poly(ethylene glycol) Using Stable and Potent Carbamate Linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG10 Linkers in PROTACs: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Among the diverse array of linker types, polyethylene glycol (PEG) linkers, particularly those with ten repeating ethylene glycol units (PEG10), have garnered significant attention for their ability to favorably modulate the physicochemical properties of PROTACs, thereby enhancing their therapeutic potential. This technical guide provides a comprehensive overview of the core physicochemical properties of PEG10 linkers in the context of PROTAC design and development.
Core Physicochemical Properties of PEG10 Linkers
The incorporation of a PEG10 linker into a PROTAC molecule profoundly influences its solubility, permeability, and stability, which are critical determinants of its overall efficacy. The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a common challenge in their development.
Data Presentation: Physicochemical Properties of a Representative PEG10 Linker
To provide a quantitative understanding, the following table summarizes the key physicochemical properties of a representative functionalized PEG10 linker, Amine-PEG10-acid. These values are crucial for computational modeling and predictive analysis in the early stages of PROTAC design.
| Property | Value | Description |
| Molecular Weight ( g/mol ) | 529.62 | The mass of one mole of the linker, a key parameter influencing the overall size of the PROTAC. |
| Calculated logP | -1.35 | A measure of lipophilicity. A negative value indicates hydrophilicity, which is desirable for improving solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 189.71 | The sum of the surface areas of polar atoms in a molecule, which is a good predictor of drug transport properties. |
Note: Calculated logP and TPSA values were determined using online chemical property prediction tools for the structure of Amine-PEG10-acid (NH2-(PEG)10-COOH).
The flexible nature of the PEG10 linker is also a critical attribute. This flexibility allows the PROTAC to adopt a range of conformations, which is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Impact of PEG10 Linkers on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized to ensure efficient protein degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.
Data Presentation: Influence of PEG Linker Length on PROTAC Degradation Efficiency
The following table, compiled from various studies, illustrates the impact of PEG linker length on the degradation efficiency of PROTACs, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | 2 PEG units | >5000 | <20 |
| BRD4 | CRBN | 4 PEG units | <500 | >80 |
| TBK1 | VHL | < 12 atoms | No degradation | N/A |
| TBK1 | VHL | 21 atoms (PEG-containing) | 3 | 96 |
| ERα | VHL | 12-atom PEG | Less Potent | N/A |
| ERα | VHL | 16-atom PEG | More Potent | N/A |
Note: The data presented is a compilation from multiple sources and serves to illustrate the general trend of linker length dependency. Absolute values are context-dependent (e.g., cell line, specific warhead and E3 ligand).
Experimental Protocols for Characterizing PROTACs with PEG10 Linkers
Rigorous experimental evaluation is paramount in the development of effective PROTACs. The following are detailed methodologies for key experiments to assess the physicochemical properties and biological activity of PROTACs incorporating PEG10 linkers.
Solubility Assessment: Nephelometry
Principle: Nephelometry measures the amount of light scattered by suspended particles in a solution. For solubility assessment, a PROTAC is dissolved in a buffer, and if it exceeds its solubility limit, the resulting precipitate will scatter light, which is detected by the nephelometer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in an organic solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) to allow for equilibration.
-
Nephelometric Reading: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The solubility threshold is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Permeability Assessment
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer at a specific pH to create the donor solution. The acceptor plate is filled with a matching buffer.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Principle: The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The PROTAC solution is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at various time points.
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.
-
Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is indicative of active efflux.
Metabolic Stability Assessment: Liver Microsome Assay
Principle: This in vitro assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 (CYP450) enzymes present in liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), the PROTAC, and a cofactor solution (e.g., NADPH).
-
Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent PROTAC remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the PROTAC is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing Key Processes in PROTAC Development
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the PROTAC mechanism of action and a typical experimental workflow.
Conclusion
The PEG10 linker is a powerful tool in the design of efficacious PROTACs. Its inherent hydrophilicity and flexibility can overcome common developability hurdles such as poor solubility and can be fine-tuned to achieve optimal ternary complex formation and subsequent protein degradation. A thorough understanding and experimental characterization of the physicochemical properties imparted by the PEG10 linker are essential for the rational design and successful development of next-generation targeted protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC design, with a specific focus on the critical role of the PEG10 linker.
The Role of Amine-PEGylated Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach is the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. This technical guide provides an in-depth exploration of the role of amine-terminated polyethylene glycol (PEG) linkers, with a focus on the structural archetype represented by NH2-PEG10-C2-dimethylamino, in the design and function of PROTACs. We will delve into the core principles of PROTAC-mediated degradation, present detailed experimental protocols for their evaluation, and provide a case study to illustrate the quantitative assessment of a PEG-linker-containing PROTAC.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation utilizes small molecules to induce the selective degradation of a target protein of interest (POI) through the cell's own ubiquitin-proteasome system (UPS).[1][2] PROTACs are the most prominent class of these molecules. They consist of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
The Pivotal Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy and pharmacological properties.[3][8] PEG linkers are frequently employed in PROTAC design due to their ability to improve solubility and cell permeability.[9] The length of the PEG chain is a particularly crucial parameter that must be optimized for each target and E3 ligase pair to ensure productive ternary complex formation.[10]
The this compound structure represents a class of long-chain, flexible, and hydrophilic linkers with terminal amine functionalities. The primary amine (NH2) provides a reactive handle for conjugation to a warhead or an E3 ligase ligand, typically through amide bond formation. The dimethylamino group can influence the physicochemical properties of the PROTAC, such as its basicity and potential for interactions within the ternary complex.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves co-opting the ubiquitin-proteasome pathway to induce the degradation of a specific protein.
Case Study: A PEG-Linker-Based PROTAC Targeting BCR-ABL
Quantitative Data for Arg-PEGn-Dasa PROTACs
The following tables summarize the in vitro degradation and anti-proliferative activities of the synthesized BCR-ABL targeting PROTACs.
| Compound | Linker | DC50 (nM) in K562 cells | Dmax (%) at ~5 nM | IC50 (nM) in K562 cells |
| Arg-PEG1-Dasa | PEG1 | 0.85 | 98.8 | 0.36 |
| Arg-PEG2-Dasa | PEG2 | >10 | <50 | 0.45 |
| Arg-PEG3-Dasa | PEG3 | >10 | <50 | 0.53 |
| Arg-PEG4-Dasa | PEG4 | >10 | <50 | 0.48 |
Data adapted from Naito et al.[2]
Table 1: Degradation and Anti-proliferative Activity of Arg-PEGn-Dasa PROTACs. The half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability are presented.
Signaling Pathway: BCR-ABL and Downstream Effectors
BCR-ABL is a constitutively active tyrosine kinase that drives CML through the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[11][12][13]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to characterize a novel PROTAC.
PROTAC Synthesis (General Workflow)
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their sequential conjugation.
Note: The specific chemical reactions and purification methods will vary depending on the warhead, linker, and E3 ligase ligand being used. Standard organic chemistry techniques such as amide coupling, click chemistry, or nucleophilic substitution are commonly employed.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Use a chemiluminescence-based detection system and quantify band intensities. Normalize the target protein signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (POI) is injected along with varying concentrations of the PROTAC.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, and stoichiometry) for both binary and ternary complex formation.
-
NanoBRET™/FRET-based assays: These are in-cell assays that measure the proximity of the POI and the E3 ligase. The proteins are tagged with a donor and an acceptor fluorophore (or a luciferase and a fluorophore for BRET). Ternary complex formation brings the tags into close proximity, resulting in a detectable energy transfer signal.
Ubiquitination Assays
These assays directly demonstrate that the PROTAC induces the ubiquitination of the target protein.
-
In Vitro Ubiquitination Assay: Recombinant E1, E2, E3 ligase, ubiquitin, the target protein, and the PROTAC are incubated together in the presence of ATP. The reaction mixture is then analyzed by Western blot using an antibody against the target protein or ubiquitin to detect the appearance of higher molecular weight, polyubiquitinated forms of the POI.
-
In-Cell Ubiquitination Assay: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins. The target protein is then immunoprecipitated from the cell lysate, and the immunoprecipitate is analyzed by Western blot with an anti-ubiquitin antibody.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and PEG-based linkers like the this compound archetype offer favorable properties for PROTAC development. The successful design of a potent and selective protein degrader requires a multi-parameter optimization process that includes careful consideration of linker length and composition. The experimental protocols and the case study presented in this guide provide a framework for the rational design and rigorous evaluation of novel PROTACs, paving the way for the next generation of targeted protein degradation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
NH2-PEG10-C2-dimethylamino molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG10-C2-dimethylamino is a heterobifunctional polyethylene glycol (PEG) linker designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[2] This linker, with its terminal primary amine and dimethylamine functional groups, provides a versatile scaffold for conjugating a POI-binding ligand and an E3 ubiquitin ligase-binding ligand. The ten-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while the molecular weight and formula are well-defined, other physicochemical properties may vary slightly between batches and are often not publicly available for specific, proprietary linkers.
| Property | Value | Reference |
| Molecular Weight | 528.68 g/mol | |
| Chemical Formula | C24H52N2O10 | [1] |
| Appearance | Solid | [4] |
| Solubility | Data not available. Generally, PEG linkers enhance the aqueous solubility of the molecules they are incorporated into.[3] PROTAC solubility can be experimentally determined using methods like shake-flask or kinetic solubility assays.[5] | |
| Storage | Store at -20°C for the long term (powder) or -80°C (in solvent).[4] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like this compound function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Representative Protocol for PROTAC Synthesis via Amide Coupling
This protocol provides a general framework for synthesizing a PROTAC using this compound. The primary amine of the linker can be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The choice of which fragment to attach first will depend on the overall synthetic strategy.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with a suitable functional group for subsequent coupling
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Step 1: First Amide Coupling: a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add the coupling agent HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[6] d. Add a solution of this compound (1.1 eq) in anhydrous DMF. e. Stir the reaction at room temperature for 4-12 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the intermediate product (POI-linker conjugate) by reverse-phase HPLC.
-
Step 2: Second Coupling Reaction: a. The resulting POI-linker conjugate, now with a terminal dimethylamine, can be further functionalized if required, or the E3 ligase ligand can be attached. The dimethylamine is generally less reactive than a primary amine and is often a stable terminus. If the synthetic strategy involves the dimethylamine in a subsequent reaction, specialized conditions may be required. b. A more common strategy involves starting with a linker that has two modifiable ends, such as a primary amine and a carboxylic acid or a protected amine. In the case of this compound, the primary amine is the typical site of first conjugation.
-
Step 3: Final Purification and Characterization: a. Purify the final PROTAC molecule by reverse-phase HPLC. b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the steps to measure the degradation of a target protein in cells treated with a synthesized PROTAC.[7]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control. c. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysate. c. Centrifuge to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.[7]
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Capture the signal using an imaging system. h. Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. A dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
Experimental and Synthetic Workflow
The following diagram illustrates a typical workflow from PROTAC synthesis to biological evaluation.
Caption: General workflow for PROTAC synthesis and evaluation.
References
- 1. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. This compound|MSDS [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Hydrophilic Heart of Biocompatibility: An In-depth Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug discovery, acting as molecular bridges that enhance the therapeutic potential of a wide range of pharmaceuticals. Their remarkable hydrophilicity and biocompatibility address key challenges in drug development, transforming promising molecules into effective therapies. This technical guide provides a comprehensive overview of the core principles of PEG linker technology, supported by quantitative data, detailed experimental protocols, and visual workflows to inform and guide researchers in the field.
The Fundamental Virtues: Hydrophilicity and Biocompatibility
At the core of PEG's utility lies its unique physicochemical properties. Composed of repeating ethylene oxide units, PEG is a highly water-soluble and biocompatible polymer.[1][2] This inherent hydrophilicity is a direct result of the ether oxygen atoms in the PEG backbone, which form hydrogen bonds with water molecules, creating a hydration shell around the conjugated drug molecule.[1] This "stealth" effect is fundamental to many of the advantages conferred by PEGylation.
The biocompatibility of PEG is well-established, with a long history of use in FDA-approved therapeutics.[3] It is generally considered non-toxic and elicits a minimal immune response, although the potential for the generation of anti-PEG antibodies is a consideration in the long-term or repeated administration of PEGylated drugs.
Enhancing Drug Properties through PEGylation
The conjugation of PEG linkers to a drug molecule, a process known as PEGylation, can dramatically improve its pharmacokinetic and pharmacodynamic profile.
Increased Hydrophilicity and Solubility
A primary application of PEG linkers is to enhance the aqueous solubility of hydrophobic drugs. Many potent small molecule drugs suffer from poor water solubility, which limits their formulation options and bioavailability. By attaching a hydrophilic PEG chain, the overall solubility of the conjugate is significantly increased, often enabling intravenous administration.[1]
A quantitative measure of a compound's hydrophilicity is its octanol-water partition coefficient (LogP) or, for ionizable compounds at a specific pH, its distribution coefficient (LogD). A lower LogP or LogD value indicates greater hydrophilicity.
| Compound | Linker | LogD at pH 7.4 | Fold Change in Hydrophilicity |
| Unmodified [68Ga]Ga-Flu-1 | None | -2.64 ± 0.25 | - |
| PEGylated [68Ga]Ga-PP8-WD | PEG8 | -4.23 ± 0.26 | ~40 |
Table 1: Impact of PEGylation on the Hydrophilicity (LogD) of a PSMA Inhibitor. The addition of a PEG8 linker significantly decreased the LogD value, indicating a substantial increase in water solubility. Data sourced from a study on prostate-specific membrane antigen inhibitors.[1]
The hydrophilicity of a surface can be directly measured by its water contact angle; a lower contact angle signifies a more hydrophilic surface.
| Surface | Water Contact Angle (°) |
| PEG film | 27° |
| Polystyrene (hydrophobic control) | ~90° |
Table 2: Water Contact Angle of a PEG-Coated Surface. This demonstrates the inherent hydrophilicity of PEG, which is crucial for its function in drug delivery. Data sourced from studies on polymer films.
Improved Pharmacokinetics and the "Stealth" Effect
PEGylation significantly alters the pharmacokinetic profile of a drug, most notably by extending its circulation half-life. The hydrated PEG chain increases the hydrodynamic radius of the drug conjugate, which reduces its renal clearance.[4] Furthermore, the "stealth" effect provided by the PEG layer shields the drug from enzymatic degradation and recognition by the reticuloendothelial system (RES), further prolonging its time in circulation.[5]
| Drug | Formulation | Half-life (t½) | Area Under the Curve (AUC) |
| Interferon alfa-2a | Standard | 2.3 hours | - |
| Peginterferon alfa-2a (40 kDa branched PEG) | PEGylated | 50 hours | - |
| Interferon-alpha2b | Standard | - | - |
| Pegylated interferon-alpha2b | PEGylated | ~10-fold greater than standard | - |
| Doxorubicin | Conventional | - | ~3 orders of magnitude smaller than PLD |
| Pegylated Liposomal Doxorubicin (PLD) | PEGylated | ~20-25 hours | - |
Table 3: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Drugs. The data clearly illustrates the significant extension in half-life and systemic exposure (AUC) achieved through PEGylation. Data compiled from various pharmacokinetic studies.[6][7]
The length of the PEG linker also plays a critical role in determining the in vivo circulation time.
| Nanoparticle Formulation | PEG Molecular Weight | Circulation Half-life |
| PLA-PEG NPs | 5 kDa | - |
| PLA-PEG NPs | 20 kDa | Increased compared to 5 kDa PEG |
| Un-PEGylated Nanoparticles | None | 8 hours |
| PEGylated Nanoparticles | Not specified | >30 hours |
Table 4: Effect of PEG Molecular Weight on Nanoparticle Circulation Time. Longer PEG chains generally lead to longer circulation times. Data from studies on PEGylated nanoparticles.[4][5]
Reduced Immunogenicity and Enhanced Biocompatibility
The "stealth" properties of PEG linkers also serve to reduce the immunogenicity of therapeutic proteins and other biologics. By masking antigenic epitopes on the drug's surface, PEGylation can minimize the risk of an immune response, which is a significant concern for many protein-based therapies.
The biocompatibility of PEGylated materials is a key factor in their widespread use. In vitro assays are crucial for evaluating the cytotoxic and hemolytic potential of new PEG-drug conjugates.
| PEG Molecular Weight (on Caco-2 cells) | Cell Viability (%) |
| PEG 400 | ~45% |
| PEG 1500 | ~48% |
| PEG 4000 | ~100% |
| PEG 6000 | ~96% |
| PEG 10,000 | ~92% |
| PEG 35,000 | ~88% |
Table 5: In Vitro Cytotoxicity of Different Molecular Weight PEGs. This data from an MTT assay on Caco-2 cells shows that higher molecular weight PEGs tend to have lower cytotoxicity. Data sourced from a comparative investigation of PEG derivatives.
| Nanoparticle Formulation | Hemolysis Rate (%) |
| PLCL-PEG 55:45 | 2.5 ± 0.5% |
| Other PLCL-PEG formulations | < 2% |
Table 6: Hemolysis Assay of PEG-Functionalized Biomaterials. The results indicate good hemocompatibility for most of the tested PEGylated materials, with hemolysis rates below the acceptable threshold of 2-5% for biomaterials. Data from a study on PEG-functionalized lactide-caprolactone copolymers.
Protein adsorption onto a drug carrier can trigger an immune response and lead to rapid clearance. The hydrophilic and neutral nature of PEG linkers effectively reduces the non-specific adsorption of plasma proteins.
| Surface | Adsorbed Protein (BSA) |
| Hydrophilic (PEG-like) | Reached 95% surface coverage |
| Hydrophobic | Saturated at ~50% surface coverage |
| PEG Brush (10 kDa) on Gold | 4 ng/cm² |
| Unmodified Gold | - |
| PEGylated PRINT Nanoparticles (Mushroom) | - |
| PEGylated PRINT Nanoparticles (Brush) | Significantly decreased vs. mushroom |
Table 7: Quantitative Analysis of Protein Adsorption on PEGylated Surfaces. Studies consistently show that PEGylated surfaces significantly reduce the amount of adsorbed protein compared to non-PEGylated or hydrophobic surfaces. Data compiled from multiple protein adsorption studies.
Experimental Protocols for Evaluating PEG Linkers
Rigorous experimental evaluation is critical to understanding and optimizing the performance of PEG linkers in drug conjugates. Below are detailed methodologies for key in vitro assays.
Hydrophilicity Assessment: Water Contact Angle Measurement
Objective: To quantify the hydrophilicity of a PEGylated surface.
Methodology:
-
Surface Preparation: Prepare a thin, uniform film of the PEGylated material on a solid substrate (e.g., silicon wafer or glass slide).
-
Instrumentation: Use a contact angle goniometer equipped with a camera and software for image analysis.
-
Measurement:
-
Place a small droplet (typically 1-5 µL) of deionized water onto the surface of the prepared film.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
The software analyzes the image to measure the angle formed between the tangent of the droplet and the surface.
-
-
Data Analysis: A lower contact angle indicates a more hydrophilic surface. Measurements should be repeated at multiple locations on the surface to ensure reproducibility.
Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the effect of a PEG-drug conjugate on cell viability.
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or a standard fibroblast line like L929) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PEG-drug conjugate, the unconjugated drug, and a vehicle control in cell culture medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value.
Hemocompatibility Assessment: Hemolysis Assay
Objective: To evaluate the potential of a PEGylated material to damage red blood cells.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs several times with a buffered saline solution (e.g., PBS). Resuspend the washed RBCs in the buffer to a specific concentration.
-
Incubation:
-
Add a known amount of the PEGylated material to a tube containing the RBC suspension.
-
Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (RBC suspension with buffer only).
-
Incubate the tubes at 37°C for a defined period (e.g., 2 hours) with gentle agitation.
-
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate below 5% is generally considered acceptable for biomaterials.
Visualizing the Workflow: Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel PEG-drug conjugate.
Caption: Workflow for Biocompatibility Assessment of PEG-Drug Conjugates.
Conclusion
PEG linkers are a cornerstone of modern drug delivery, offering a powerful and versatile strategy to enhance the hydrophilicity and biocompatibility of therapeutic agents. By improving solubility, extending circulation half-life, and reducing immunogenicity, PEGylation can unlock the full potential of a wide range of drug candidates. A thorough understanding of the principles of PEGylation, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful design and development of next-generation therapeutics. As research continues to advance, the rational design of PEG linkers will undoubtedly play an even more critical role in bringing safer and more effective treatments to patients.
References
- 1. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
NH2-PEG10-C2-dimethylamino CAS number and commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional PROTAC (Proteolysis Targeting Chimera) linker, NH2-PEG10-C2-dimethylamino. This linker is a valuable tool in the development of targeted protein degraders, offering a flexible polyethylene glycol (PEG) spacer with terminal primary amine and dimethylamino groups for versatile conjugation strategies.
Core Compound Information
Structure:
NH2-(CH2CH2O)10-CH2CH2-N(CH3)2
Molecular Formula: C24H52N2O10[1]
Molecular Weight: 528.68 g/mol [1]
CAS Number: A specific CAS (Chemical Abstracts Service) registry number for this compound has not been identified in publicly available databases or supplier documentation as of the compilation of this guide. Researchers should rely on the molecular formula and weight for precise identification.
Physicochemical and Safety Data
A summary of the available data for this compound is presented below. This information is primarily derived from supplier safety data sheets.
| Property | Value | Reference |
| Physical State | Powder | [1] |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |
Commercial Suppliers
Several chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of known suppliers.
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-136367 |
| DC Chemicals | This compound | DC44356 |
| TargetMol | This compound | T9A1839 |
Experimental Protocols and Applications
This compound is primarily utilized as a linker in the synthesis of PROTACs. The primary amine serves as a reactive handle for conjugation to a ligand for an E3 ubiquitin ligase, while the dimethylamino group can be used for attachment to a target protein ligand or to modify the physicochemical properties of the final PROTAC molecule.
A generalized experimental workflow for the synthesis of a PROTAC using this linker is outlined below.
General PROTAC Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for NH2-PEG10-C2-dimethylamino in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in drug discovery by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[1][3] The length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. NH2-PEG10-C2-dimethylamino is a bifunctional PEG-based linker that can be utilized in the synthesis of PROTACs.[4][5] This document provides a detailed protocol for the incorporation of this linker into a PROTAC molecule.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section outlines a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol assumes the use of a POI ligand with a carboxylic acid functionality and an E3 ligase ligand with a suitable reactive group for the second coupling step (e.g., a carboxylic acid).
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker typically involves a sequential coupling strategy. The linker is first attached to either the POI ligand or the E3 ligase ligand, followed by purification of the intermediate. The second ligand is then coupled to the free end of the linker on the intermediate to yield the final PROTAC.
Caption: General workflow for PROTAC synthesis.
Step 1: Synthesis of POI-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of the POI ligand and the primary amine of the this compound linker.
Materials:
-
POI ligand with a carboxylic acid group
-
This compound
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the coupling of the E3 ligase ligand (with a carboxylic acid) to the terminal dimethylamino group of the POI-linker intermediate. Note: The dimethylamino group is not reactive for standard amide coupling. A more plausible synthetic route would involve a linker with a primary or secondary amine at both ends, or using orthogonal chemistries. For the purpose of this protocol, we will assume a modification of the linker or the E3 ligase ligand to enable coupling. A more common approach would be to use a linker with two primary amines or a primary amine and a carboxylic acid. If the dimethylamino group is intended for its properties in the final molecule, the synthesis would need to be adapted, for example, by synthesizing the linker in a stepwise fashion onto the ligands.
Alternative and More Plausible Step 2 (assuming a linker with a terminal reactive group other than dimethylamine, or a pre-activated E3 ligase ligand):
Assuming the use of a linker with a more conventional functional group for the second coupling, such as a primary amine, the protocol would be similar to Step 1. If we were to use a linker like NH2-PEG10-C2-NH2, the second step would be an amide coupling with the E3 ligase ligand's carboxylic acid.
Let's proceed with a hypothetical protocol where the dimethylamino group is part of the final structure and the linker is attached to the E3 ligase first, followed by coupling to the POI ligand.
Revised Step 1: Synthesis of E3 Ligase-Linker Intermediate
Procedure:
-
Follow the procedure for Step 1 above, substituting the POI ligand with the E3 ligase ligand (containing a carboxylic acid).
Revised Step 2: Synthesis of the Final PROTAC
This step assumes the POI ligand has a functional group that can react with the linker's primary amine.
Procedure:
-
Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (with a carboxylic acid, 1.1 equivalents) in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a PROTAC. Actual results will vary depending on the specific ligands used.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Coupling Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | POI Ligand + Linker | PyBOP/DIPEA | DMF | 6 | 25 | 75 |
| 2 | POI-Linker + E3 Ligase Ligand | PyBOP/DIPEA | DMF | 12 | 25 | 50 |
Table 2: Characterization of the Final PROTAC
| Analytical Method | Result |
| LC-MS | Purity: >95% |
| M+H+ (calculated): [Value] | |
| M+H+ (found): [Value] | |
| ¹H NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
Conclusion
The synthesis of PROTACs is a multi-step process that requires careful optimization of reaction conditions and purification methods. The use of PEG linkers like this compound can impart favorable physicochemical properties to the final PROTAC molecule. The protocols provided here serve as a general guideline for the synthesis and characterization of PROTACs. Researchers should adapt these methods based on the specific properties of their POI and E3 ligase ligands.
References
Application Note: Bioconjugation of NH2-PEG10-C2-dimethylamino to Target Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules. Attaching PEG chains can improve solubility, increase in vivo stability, and reduce the immunogenicity of target ligands such as proteins, peptides, or small molecules.[1][2] This document provides a detailed protocol for the covalent conjugation of an amine-terminated PEG linker, NH2-PEG10-C2-dimethylamino, to a target ligand possessing accessible carboxyl groups (-COOH). The primary method described is the robust and widely adopted zero-length crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4]
Principle of the Reaction The conjugation is achieved by forming a stable amide bond between the primary amine of the PEG linker and a carboxyl group on the target ligand. This reaction is most efficiently mediated by EDC and Sulfo-NHS.
-
Activation: EDC first reacts with a carboxyl group on the target ligand to form a highly reactive O-acylisourea intermediate.[3][5][6] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3][5]
-
Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester.[3][4][7] This two-step process enhances coupling efficiency and allows for better control over the reaction.[6]
-
Conjugation: The primary amine of the this compound linker then reacts with the Sulfo-NHS ester, displacing the Sulfo-NHS group to form a stable covalent amide bond.
This two-step approach is generally preferred as it minimizes undesirable side reactions, such as the polymerization of the target ligand if it contains both carboxyl and amine groups.[4]
Caption: EDC/Sulfo-NHS reaction mechanism for conjugating an amine-PEG to a carboxylated ligand.
Materials and Reagents
-
Target Ligand: Protein, peptide, or small molecule with available carboxyl groups (e.g., 1-10 mg/mL).
-
PEG Linker: this compound.
-
Crosslinkers: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Buffers:
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[4][8] Note: Do not use buffers containing carboxylates (e.g., acetate).[8]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[4][8] Note: Do not use buffers containing primary amines (e.g., Tris, Glycine).[8][9]
-
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size Exclusion Chromatography (SEC) system.[10][]
-
Storage: Store EDC and Sulfo-NHS desiccated at -20°C.[8] Warm vials to room temperature before opening to prevent condensation.[3][8]
Experimental Protocols
Protocol 1: Two-Step Conjugation
This is the recommended protocol to minimize ligand polymerization and provide greater control over the reaction.
Caption: Experimental workflow for the two-step bioconjugation protocol.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Dissolve the target ligand in Activation Buffer (e.g., 50 mM MES, pH 6.0) to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare EDC and Sulfo-NHS solutions (~10 mg/mL each) in Activation Buffer. EDC is susceptible to hydrolysis and should be used without delay.[4]
-
-
Activation of Target Ligand:
-
Removal of Excess Crosslinkers (Crucial Step):
-
Immediately remove excess and hydrolyzed EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2). This step also serves to raise the pH for the subsequent amine coupling.[12]
-
-
Conjugation with Amine-PEG:
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.[3] Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Purify the PEG-ligand conjugate from excess PEG linker and reaction byproducts. Size Exclusion Chromatography (SEC) is highly effective for separating the larger conjugate from smaller, unreacted components.[] Dialysis or ultrafiltration can also be used.[10]
-
-
Characterization and Storage:
-
Analyze the purified conjugate using SDS-PAGE (for proteins, which will show a mass shift), HPLC, and/or mass spectrometry to confirm conjugation and assess purity.[13]
-
Store the final conjugate in an appropriate buffer at 4°C or -20°C.
-
Data Presentation and Optimization
Effective bioconjugation often requires optimization of molar ratios and reaction conditions.
Table 1: Typical Reaction Parameters and Optimization Ranges
| Parameter | Starting Recommendation | Optimization Range | Rationale & Notes |
| Ligand Concentration | 2 mg/mL | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| EDC:Ligand Molar Ratio | 20:1 | 10:1 to 100:1 | Increase ratio to improve activation efficiency, but high excess can cause precipitation.[8] |
| Sulfo-NHS:Ligand Molar Ratio | 20:1 | 10:1 to 100:1 | Typically used at a similar or slightly higher concentration than EDC to stabilize the intermediate. |
| PEG:Ligand Molar Ratio | 30:1 | 10:1 to 200:1 | Adjust to control the degree of PEGylation (number of PEGs per ligand). |
| Activation pH | 6.0 | 4.7 - 6.5 | Optimal for EDC activation of carboxyl groups.[6][8] |
| Conjugation pH | 7.2 | 7.0 - 8.0 | Optimal for the reaction of the Sulfo-NHS ester with the primary amine of the PEG linker.[8][9] |
| Activation Time | 15 min | 15 - 30 min | Sufficient to form the NHS-ester; longer times risk hydrolysis of the intermediate. |
| Conjugation Time | 2 hours | 1 - 4 hours (RT) or 4-12 hours (4°C) | Longer incubation times can increase conjugation yield. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inactive EDC/Sulfo-NHS due to moisture.[8] 2. Competing amine or carboxyl buffers (Tris, Glycine, Acetate).[8] 3. Hydrolysis of NHS-ester intermediate. 4. Insufficient molar excess of reagents. | 1. Use fresh, properly stored EDC/Sulfo-NHS. Equilibrate vials to RT before opening.[8] 2. Ensure use of MES and PBS/Borate/HEPES buffers.[8] 3. Proceed immediately to the conjugation step after activation and buffer exchange. 4. Increase the molar ratio of EDC/Sulfo-NHS and/or the PEG linker. |
| Precipitation/Aggregation | 1. High concentration of EDC.[8] 2. Ligand instability in the chosen buffer or pH. 3. Excessive crosslinking (polymerization). | 1. Reduce the molar excess of EDC. 2. Perform a buffer screen to ensure ligand solubility and stability. 3. Ensure the two-step protocol is followed correctly, with efficient removal of EDC before adding the amine-PEG. |
| High Polydispersity | 1. Multiple available carboxyl groups on the ligand. 2. Molar ratios are too high, leading to multiple PEG additions. | 1. This is inherent to ligands with multiple sites (e.g., proteins). 2. Reduce the PEG:Ligand molar ratio and/or reaction time to favor mono-PEGylation. Use purification methods like Ion Exchange Chromatography (IEX) to separate species.[10] |
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. NH2-PEG-NH2, Amine PEG from Biopharma PEG [biochempeg.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for the Synthesis and Evaluation of a BRD4 Degrader with a PEG10 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The Bromodomain and Extra-Terminal (BET) family protein, BRD4, is a critical epigenetic reader that regulates the transcription of key oncogenes, such as c-MYC, making it a prime therapeutic target in oncology.[3][4]
PROTAC-mediated degradation of BRD4 offers a more profound and sustained inhibition of its function compared to traditional small-molecule inhibitors.[5][6] The linker component is crucial, as its length and composition significantly influence the formation and stability of the ternary complex (BRD4-PROTAC-E3 Ligase), which is essential for efficient degradation.[7][8] Polyethylene glycol (PEG) linkers are frequently used due to their ability to improve solubility and provide conformational flexibility.[9][10]
These application notes provide a detailed, representative protocol for the synthesis, characterization, and biological evaluation of a BRD4 degrader featuring a 10-unit PEG (PEG10) linker. The protocol outlines a convergent synthetic strategy, coupling a JQ1 derivative (a well-known BRD4 ligand) to an E3 ligase ligand, such as one that binds to Cereblon (CRBN) or Von Hippel-Lindau (VHL).[][12][13]
BRD4 Signaling and PROTAC Mechanism of Action
BRD4 acts as a scaffold protein that binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of target genes, including the proto-oncogene c-MYC.[14][15] The degradation of BRD4 via a PROTAC effectively removes this scaffold, leading to the downregulation of these critical genes and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[5][16]
The general mechanism for a BRD4-targeting PROTAC involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., CRBN or VHL).[17] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[18]
Section 1: Chemical Synthesis Protocol
This protocol describes a convergent synthesis strategy. First, the BRD4 ligand is functionalized with the PEG10 linker. Second, this intermediate is coupled with the E3 ligase ligand to yield the final PROTAC. For this representative protocol, we use a JQ1 derivative as the BRD4 ligand and a pomalidomide derivative (for CRBN recruitment).
Materials and Reagents
-
JQ1-acid (tert-butyl ester of JQ1, deprotected)
-
Amine-PEG10-Boc (tert-butyl N-(2-(2-(...-aminoethoxy)ethoxy...)-ethyl)carbamate)
-
Pomalidomide-linker handle (e.g., 4-aminomethyl-pomalidomide)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Standard solvents for workup and purification (Ethyl Acetate, Hexanes, etc.)
-
Saturated aqueous NaHCO3, brine
Protocol: Step 1 - Synthesis of JQ1-PEG10-Boc Intermediate
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Amine-PEG10-Boc (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor reaction progress using LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG10-Boc intermediate.
Protocol: Step 2 - Boc Deprotection of Intermediate
-
Dissolve the JQ1-PEG10-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM or toluene several times to ensure complete removal of TFA.
-
The resulting crude JQ1-PEG10-Amine TFA salt is typically used in the next step without further purification.
Protocol: Step 3 - Synthesis of the Final BRD4 Degrader
-
Prepare a stock solution of a suitable pomalidomide derivative with a carboxylic acid handle (e.g., carboxy-pomalidomide, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate.
-
Add the crude JQ1-PEG10-Amine intermediate (from Step 2, ~1.0 eq) to the activated pomalidomide solution. Add additional DIPEA (2.0 eq) to neutralize the TFA salt.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final BRD4 degrader.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Characterization
The identity and purity of the final compound should be confirmed by:
-
LC-MS: To confirm the molecular weight of the product.
-
¹H NMR: To confirm the chemical structure.
-
Analytical HPLC: To determine the purity (typically >95%).
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Purity (HPLC) | >95% |
| Yield (Final Step) | 30-50% (typical after HPLC) |
| ¹H NMR | Peaks corresponding to JQ1, PEG10, and E3 ligase ligand moieties |
| HRMS (High-Res Mass Spec) | [M+H]⁺ calculated mass should match the observed mass ± 5 ppm |
Section 2: Biological Evaluation Protocols
After successful synthesis and characterization, the BRD4 degrader must be evaluated for its biological activity. The primary assays involve confirming target engagement and degradation, and assessing the functional consequences in cancer cell lines.
Protocol: Western Blot for BRD4 Degradation[16]
This protocol measures the levels of BRD4 and its downstream target c-MYC following treatment with the degrader.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., MV-4-11, HeLa) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the BRD4 degrader (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize BRD4 and c-MYC band intensities to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
-
Protocol: Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the BRD4 degrader for 72 hours.
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Representative Biological Data
The following table summarizes representative data for potent BRD4 degraders from the literature. A newly synthesized degrader with a PEG10 linker would be expected to have potency in a similar range.[19][20][21]
| Compound | E3 Ligase | Cell Line | BRD4 DC50 | Dmax | Antiproliferative IC50 | Reference |
| ARV-771 | VHL | 22Rv1 | <5 nM | >90% | <10 nM | [19] |
| dBET1 | CRBN | MM.1S | ~4 nM | >95% | 33 nM | [22] |
| ARV-825 | CRBN | RS4;11 | <1 nM | >90% | 6 nM | [5] |
| dBRD4-BD1 | VHL | MOLM13 | 280 nM | ~75% | 1.1 µM | [20][21] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximal level of degradation achieved. IC50 (Inhibitory Concentration 50) is the concentration that inhibits cell proliferation by 50%.
Conclusion
This document provides a comprehensive set of protocols for the synthesis and evaluation of a BRD4 degrader incorporating a PEG10 linker. The provided methodologies for chemical synthesis, purification, characterization, and biological testing offer a robust framework for researchers in the field of targeted protein degradation. The successful synthesis and validation of such a molecule can provide a powerful tool for studying BRD4 biology and for the development of novel therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC-Mediated Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] This document provides a comprehensive guide to the experimental workflow for assessing the efficacy of PROTACs, including detailed protocols for key assays and data interpretation.
PROTAC Mechanism of Action
A PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, facilitating the formation of a ternary complex.[2][4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]
Experimental Workflow Overview
A typical workflow for evaluating PROTAC efficacy involves a series of in vitro and cell-based assays to confirm target engagement, ubiquitination, degradation, and downstream cellular effects.[5][6]
Key Experimental Protocols
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of the target protein in cells treated with a PROTAC.[1] Key parameters determined from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[7]
-
Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[1]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[8]
Protocol (Immunoprecipitation-based):
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation for a specific time. A proteasome inhibitor (e.g., MG132) can be co-incubated to allow accumulation of ubiquitinated proteins.[9]
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Western Blot Analysis:
-
Elute the protein complexes from the beads and perform Western blot analysis as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.[10] A ladder-like pattern of higher molecular weight bands indicates ubiquitination.
-
Cell Viability Assay
Cell viability assays are performed to assess the functional consequence of target protein degradation, such as anti-proliferative or cytotoxic effects.[11]
Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations.
-
-
MTT Addition and Incubation:
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Western Blot Densitometry Analysis
| PROTAC Conc. (nM) | Target Protein (Normalized Intensity) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.52 | 48% |
| 100 | 0.23 | 77% |
| 500 | 0.08 | 92% |
| 1000 | 0.05 | 95% |
Table 2: Cell Viability (MTT Assay)
| PROTAC Conc. (nM) | % Cell Viability |
| 0 (Vehicle) | 100% |
| 10 | 95% |
| 50 | 78% |
| 100 | 55% |
| 500 | 25% |
| 1000 | 10% |
Data Interpretation:
-
DC50: The concentration of PROTAC that results in a 50% reduction in the target protein level. This is a measure of the PROTAC's potency in inducing degradation.
-
Dmax: The maximum level of protein degradation achieved. This indicates the efficacy of the PROTAC.
-
IC50: The concentration of PROTAC that results in 50% inhibition of cell viability. This provides a functional readout of the PROTAC's cellular activity.
By following these detailed protocols and data analysis guidelines, researchers can effectively evaluate the performance of novel PROTAC molecules and advance the development of this promising therapeutic platform.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-PEG10-C2-dimethylamino in Cellular Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation.
Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, provide flexibility, and optimize the distance between the POI and the E3 ligase.[1][2] NH2-PEG10-C2-dimethylamino is a bifunctional linker featuring a 10-unit PEG chain, a terminal primary amine for conjugation to a ligand (e.g., via an amide bond), and a dimethylamino group. This application note provides a comprehensive guide to the use of this linker in the synthesis and evaluation of novel PROTACs for cellular protein degradation studies. While specific quantitative data for PROTACs incorporating the this compound linker is not extensively available in public literature, this document outlines the established protocols and expected data formats for characterizing such molecules.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for evaluation are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following tables present representative data for PROTACs with PEG linkers of varying lengths to illustrate the expected outcomes and the importance of linker optimization.
Table 1: Impact of PEG Linker Length on Degradation Efficiency of a Bromodomain-containing protein 4 (BRD4)-Targeting PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Hypothetical BRD4-PROTAC-1 | Alkyl Chain | 15 | >90 | HeLa | [3] |
| Hypothetical BRD4-PROTAC-2 | PEG4 | 8 | >95 | HeLa | [1] |
| Hypothetical BRD4-PROTAC-3 (with PEG10 linker) | PEG10 | To be determined | To be determined | HeLa | N/A |
Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the specific cell line, target protein, and E3 ligase recruited.
Table 2: Influence of PEG Linker Length on Degradation of Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| EGFR-PROTAC-1 | Alkyl Linker | 25 | >90 | HCC827 | [4] |
| EGFR-PROTAC-2 | PEG Linker | 11 | >90 | HCC827 | [4] |
| Hypothetical EGFR-PROTAC-3 (with PEG10 linker) | PEG10 | To be determined | To be determined | HCC827 | N/A |
Note: The choice of an alkyl versus a PEG linker, and the length of the linker, can significantly impact degradation potency. It has been observed in some studies that for certain targets, an alkyl linker may be more effective than a PEG linker.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using an amine-terminated PEG linker and for key experiments to evaluate its cellular protein degradation activity.
I. Synthesis of a PROTAC using an Amine-Terminated PEG Linker
This protocol describes a general two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand to an amine-terminated PEG linker like this compound.
Caption: A typical workflow for the synthesis of a PROTAC.
Materials:
-
Amine-terminated PEG linker (e.g., this compound)
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., a carboxylic acid or a reactive halide)
-
Coupling reagents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., HPLC solvents)
-
Analytical instruments (LC-MS, NMR)
Procedure:
Step 1: Coupling of the POI Ligand to the Amine-Terminated PEG Linker
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagents HATU (1.1 equivalents) and HOBt (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 15 minutes at room temperature.
-
Add a solution of the amine-terminated PEG linker (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Coupling of the E3 Ligase Ligand to the POI-Linker Intermediate
This step will vary depending on the functional group on the E3 ligase ligand.
If the E3 ligase ligand has a carboxylic acid:
-
Follow the same amide coupling procedure as in Step 1, using the POI-linker intermediate as the amine component.
If the E3 ligase ligand has a reactive halide (e.g., for SNAr reaction):
-
Dissolve the POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add a base such as DIPEA or potassium carbonate (3.0 equivalents).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
II. Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a standard method to quantify the levels of a target protein in cell lysates.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the dose-response.
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC50) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
III. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a high-throughput, plate-based immunoassay that can be used to quantify protein levels in cell lysates.
Materials:
-
HTRF-compatible plate reader
-
HTRF assay kit for the POI (containing donor and acceptor-labeled antibodies)
-
White, low-volume 384-well plates
-
Cell lysis buffer compatible with HTRF
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 384-well plate and treat with a serial dilution of the PROTAC as described for the Western blot.
-
-
Cell Lysis:
-
After treatment, lyse the cells directly in the wells by adding the HTRF lysis buffer.
-
Incubate according to the kit manufacturer's instructions.
-
-
HTRF Reaction:
-
Add the HTRF antibody mix (donor and acceptor antibodies) to each well.
-
Incubate for the recommended time at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the percentage of protein degradation relative to the vehicle control.
-
Calculate the DC50 and Dmax values as described for the Western blot.
-
IV. NanoBRET™ Ternary Complex Formation Assay
The NanoBRET™ assay is a live-cell method to measure the formation of the ternary complex between the POI and the E3 ligase, which is the initial step in PROTAC-mediated degradation.
Materials:
-
Cell line engineered to express the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand
-
Luminometer with BRET capabilities
Procedure:
-
Cell Preparation:
-
Transfect or use a stable cell line expressing the NanoLuc®-POI and HaloTag®-E3 ligase fusions.
-
Plate the cells in a white, 96-well plate.
-
-
Assay Setup:
-
Add the HaloTag® ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC.
-
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The this compound linker provides a valuable tool for the construction of novel PROTACs. The length and composition of the PEG linker are critical for optimizing the degradation efficiency of a PROTAC. The protocols and data presentation formats outlined in this application note provide a robust framework for the synthesis and comprehensive evaluation of PROTACs incorporating this linker. By systematically applying these methodologies, researchers can effectively characterize the potency, efficacy, and mechanism of action of their novel targeted protein degraders, thereby accelerating the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of NH2-PEG10-C2-dimethylamino
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG10-C2-dimethylamino is a heterobifunctional linker molecule integral to the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker, featuring a primary amine and a dimethylamino group connected by a flexible polyethylene glycol (PEG) chain, offers a strategic balance of hydrophilicity and reactivity. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the terminal amine provides a reactive handle for conjugation to various molecules of interest.
These application notes provide a comprehensive guide for the incorporation of this compound into your research and development workflows, with a focus on its application in PROTAC synthesis.
Core Principles and Applications
The primary application of this compound is as a linker in the synthesis of PROTACs. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The length and composition of the linker are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the POI and the E3 ligase, a prerequisite for target protein ubiquitination and subsequent degradation.
The this compound linker's primary amine allows for the formation of a stable amide bond with a carboxylic acid-containing molecule, such as a POI ligand or an E3 ligase ligand. The dimethylamino group can also play a role in modulating the physicochemical properties of the final PROTAC.
Quantitative Data Summary
The choice of linker length and composition significantly impacts the physicochemical properties and biological activity of a PROTAC. The following tables summarize representative data illustrating these effects.
Table 1: Influence of PEG Linker Length on Physicochemical Properties of PROTACs
| Linker | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PEG3 | ~300 | 1.5 | 120 | 2 | 8 |
| PEG6 | ~450 | 1.2 | 180 | 2 | 11 |
| PEG10 | ~600 | 0.8 | 240 | 2 | 15 |
| PEG12 | ~700 | 0.6 | 270 | 2 | 17 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Effect of Linker Length on PROTAC-Mediated Protein Degradation
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | 10 | 50 | 90 | HeLa |
| BRD4 | 15 | 15 | 95 | HeLa |
| BRD4 | 20 (similar to PEG10) | 5 | >98 | HeLa |
| BRD4 | 25 | 25 | 92 | HeLa |
| CDK9 | 12 | 100 | 85 | MOLM-13 |
| CDK9 | 18 (similar to PEG10) | 20 | 95 | MOLM-13 |
| CDK9 | 24 | 80 | 88 | MOLM-13 |
This data is representative and compiled from published studies. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Amide Bond Formation for Conjugation of a Carboxylic Acid-Containing Molecule to this compound
This protocol describes the activation of a carboxylic acid on a molecule of interest (e.g., a POI ligand) and its subsequent conjugation to the primary amine of the this compound linker.
Materials:
-
Molecule of interest with a carboxylic acid group (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Conjugation Reaction:
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
To this solution, add TEA or DIPEA (2-3 equivalents) to act as a base.
-
Slowly add the solution of the activated Molecule-COOH (from step 1) to the solution of the linker.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired conjugate.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis to Determine PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC containing the this compound linker
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Treatment:
-
Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity to determine the extent of protein degradation.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Application Notes and Protocols for the Purification of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation between the POI and the E3 ligase. However, the unique physicochemical properties of PROTACs, particularly those with PEG linkers—such as high molecular weight, increased polarity, and potential for heterogeneity—present significant purification challenges.
This document provides detailed application notes and protocols for the purification of PROTACs containing PEG linkers using three common chromatographic techniques: Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Supercritical Fluid Chromatography (SFC).
Challenges in Purifying PEGylated PROTACs
The purification of PROTACs with PEG linkers is often complicated by several factors:
-
High Molecular Weight and Polarity : The presence of the PEG linker increases the molecular weight and polarity of the PROTAC molecule, which can lead to poor solubility in common organic solvents and challenging chromatographic behavior.
-
Structural Similarity of Impurities : Impurities can include unreacted starting materials, homo- and heterodimers of the ligands, and PROTACs with incomplete linker formation, all of which may have similar retention profiles to the desired product.
-
"Greasy" Nature : PEGylated compounds can exhibit unique solubility characteristics, being soluble in both aqueous and organic solvents to some extent, which can complicate extraction and chromatographic separation.
Comparative Overview of Purification Techniques
The choice of purification technique depends on the scale of the synthesis, the required purity, and the specific characteristics of the PROTAC molecule. The following table summarizes the key quantitative parameters for the three techniques discussed in this note.
| Technique | Typical Purity | Typical Yield | Throughput | Scale | Key Advantages | Key Disadvantages |
| Flash Chromatography | 85-95% | 70-90% | High | mg to multi-gram | Fast, high capacity, cost-effective for initial purification. | Lower resolution compared to HPLC, may not resolve closely related impurities. |
| Preparative HPLC | >95% | 50-80% | Low to Medium | µg to gram | High resolution, excellent for achieving high purity. | Slower, more expensive, requires larger solvent volumes. |
| Supercritical Fluid Chromatography (SFC) | >95% | 60-85% | High | mg to gram | Fast, "green" (reduced organic solvent), orthogonal to RP-HPLC.[1] | Higher initial instrument cost, sample solubility can be challenging. |
Experimental Protocols
Protocol 1: Purification of a PEGylated PROTAC using Flash Chromatography
This protocol is suitable for the initial purification of a crude PROTAC sample on a scale of 50 mg to several grams.
Materials:
-
Crude PEGylated PROTAC
-
Silica gel or C18-functionalized silica gel cartridges
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Water (H₂O)
-
Flash chromatography system with UV detector
Methodology:
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DCM/MeOH mixture).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel or celite.
-
-
Column Selection:
-
For normal-phase chromatography, use a silica gel column.
-
For reverse-phase chromatography, use a C18 column.
-
-
Method Development (TLC or Analytical HPLC):
-
Normal Phase: Develop a solvent system using TLC (e.g., DCM/MeOH gradient) to achieve good separation between the product and major impurities.
-
Reverse Phase: Use analytical HPLC to determine a suitable gradient of water and acetonitrile (often with 0.1% formic acid or TFA).
-
-
Flash Chromatography Purification:
-
Normal Phase Example:
-
Column: 40 g silica gel cartridge.
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Gradient: 0-20% B over 20 column volumes (CV).
-
Flow Rate: 40 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Reverse Phase Example:
-
Column: 30 g C18 cartridge.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10-90% B over 25 CV.
-
Flow Rate: 30 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified PROTAC.
-
Protocol 2: High-Purity Purification of a PEGylated PROTAC using Preparative HPLC
This protocol is designed for the final purification step to achieve high purity (>95%) of the PROTAC, typically on a scale of 1 mg to 500 mg.
Materials:
-
Partially purified PEGylated PROTAC (from flash chromatography or direct from reaction work-up)
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 or C8 preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size)
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (H₂O), Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Methodology:
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, DMF, or ACN/water mixture) at a high concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development (Analytical HPLC):
-
Develop a separation method on an analytical C18 or C8 column using a gradient of water and acetonitrile, typically with 0.1% FA or TFA as a modifier.
-
Optimize the gradient to achieve baseline separation of the target PROTAC from impurities.
-
-
Preparative HPLC Purification:
-
Column: C18 preparative column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: A typical gradient might be 20-70% B over 30 minutes, adjusted based on the analytical run.
-
Flow Rate: 20 mL/min.
-
Injection Volume: Dependent on sample concentration and column capacity.
-
Detection: UV at 254 nm and 280 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main product peak.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Lyophilize the combined fractions to remove the solvents and obtain the purified PROTAC as a solid.
-
Protocol 3: Fast and Green Purification of a PEGylated PROTAC using Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to normal and reverse-phase HPLC, offering faster run times and reduced organic solvent consumption.[1] It is particularly well-suited for the purification of complex molecules like PROTACs.
Materials:
-
Crude or partially purified PEGylated PROTAC
-
Preparative SFC system with a UV detector and fraction collector
-
SFC column (e.g., Diol, 2-Ethylpyridine, or C18)
-
Supercritical CO₂
-
Co-solvent: Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA), often with an additive like ammonium hydroxide or TFA.
Methodology:
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent that is miscible with the SFC mobile phase (e.g., MeOH, DCM/MeOH).
-
Ensure the sample is fully dissolved to prevent precipitation in the system.
-
-
Method Development (Analytical SFC):
-
Screen different columns and co-solvents to find optimal separation conditions.
-
A common starting point is a Diol or 2-Ethylpyridine column with a MeOH gradient in supercritical CO₂.
-
-
Preparative SFC Purification:
-
Column: Diol preparative column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol.
-
Gradient: 5-40% B over 10 minutes.
-
Flow Rate: 70 g/min .
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Detection: UV at 254 nm and 280 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical LC-MS or SFC to confirm purity.
-
-
Product Isolation:
-
The majority of the CO₂ evaporates post-collection, leaving the product in a concentrated solution of the co-solvent.
-
Remove the co-solvent under reduced pressure to obtain the purified PROTAC.
-
Conclusion
The purification of PROTACs with PEG linkers requires careful consideration of the molecule's unique properties. Flash chromatography is a valuable tool for initial, large-scale purification, while preparative HPLC provides the high resolution necessary for achieving final high purity. Supercritical Fluid Chromatography is emerging as a powerful, efficient, and environmentally friendly alternative that can significantly reduce purification times. The optimal purification strategy may involve a combination of these techniques to achieve the desired purity and yield for downstream applications in drug discovery and development.
References
Application Notes and Protocols for NH2-PEG10-C2-dimethylamino in Kinase Degrader Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and degradation efficiency.[5][6] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide conformational flexibility.[7][] NH2-PEG10-C2-dimethylamino is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[9][10] This document provides detailed application notes and protocols for the use of this compound in the development of degraders for kinase targets.
Overview of PROTAC-Mediated Kinase Degradation
The primary mechanism of action for a kinase-targeting PROTAC involves hijacking the cell's ubiquitin-proteasome system.[11] The PROTAC molecule facilitates the formation of a ternary complex between the target kinase and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[12][13] This proximity induces the transfer of ubiquitin from the E3 ligase to the kinase, leading to its subsequent degradation by the proteasome.[4]
Caption: General mechanism of PROTAC-mediated kinase degradation.
Experimental Protocols
Protocol 1: Synthesis of a Kinase PROTAC using this compound
This protocol describes a general procedure for coupling the amine-functionalized PEG linker to a kinase inhibitor and an E3 ligase ligand, both containing carboxylic acid moieties for amide bond formation.
Materials:
-
Kinase inhibitor with a carboxylic acid handle
-
E3 ligase ligand (e.g., pomalidomide-COOH or VH032-COOH)
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Step 1: Coupling of Kinase Inhibitor to the Linker a. Dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of this compound (1.2 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, purify the intermediate product (Kinase Inhibitor-Linker) by reverse-phase HPLC.
-
Step 2: Coupling of E3 Ligase Ligand to the Intermediate a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes. c. Add the purified Kinase Inhibitor-Linker intermediate (1.0 eq) to the activated E3 ligase ligand solution. d. Stir the reaction at room temperature overnight, monitoring by LC-MS. e. Purify the final PROTAC molecule by reverse-phase HPLC and characterize by HRMS and NMR.
Caption: Workflow for the synthesis of a kinase PROTAC.
Protocol 2: Western Blot for Kinase Degradation
This protocol is used to quantify the reduction in kinase protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT116 for ERK1/2)[14]
-
Complete cell culture medium
-
Kinase PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-target kinase, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of the kinase PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours). c. For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
Protein Extraction and Quantification: a. Wash cells with cold PBS and lyse with RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using the BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary antibody against the target kinase overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe for a loading control (e.g., GAPDH).
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target kinase signal to the loading control. c. Calculate the percentage of remaining protein relative to the DMSO control. d. Plot the percentage of degradation against PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol 3: Cell Viability Assay
This assay assesses the functional consequence of kinase degradation on cell proliferation.
Materials:
-
Cancer cell line
-
96-well plates
-
Kinase PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat with a serial dilution of the PROTAC for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the percentage of viability relative to the DMSO control and plot against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation
The following tables summarize representative data for kinase PROTACs, illustrating the type of quantitative results obtained from the described assays.
Table 1: In Vitro Degradation Activity of Representative Kinase PROTACs
| PROTAC ID | Target Kinase | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| B1-10J | ERK1/2 | Not Specified | HCT116 | 102 | >90 | [14] |
| Compound 53 | IRAK4 | VHL | PBMC | 151 | >95 | [3][11] |
| SIAIS178 | BCR-ABL | VHL | K562 | 8.5 | Not Reported | [15] |
| GMB-805 | BCR-ABL | Not Specified | K562 | 30 | Not Reported | [15] |
| B03 | CDK9 | Not Specified | AML cells | <10 | >90 | [1] |
| PROTAC 16C | EGFR | CRBN | Not Specified | Not Reported | >90 | [15] |
Table 2: Anti-proliferative Activity of Representative Kinase PROTACs
| PROTAC ID | Target Kinase | Cell Line | IC50 (nM) | Reference |
| B1-10J | ERK1/2 | HCT116 | 2200 | [14] |
| SIAIS178 | BCR-ABL | K562 | 24.0 | [15] |
| GMB-805 | BCR-ABL | K562 | 169 | [15] |
| P19P | BCR-ABL (T315I) | BaF3 | 13.1 | [15] |
Advanced Cellular Assays
For a more in-depth characterization of kinase degraders, advanced assays can be employed:
-
NanoBRET™/HiBiT Target Engagement Assays: These assays measure the binding of the PROTAC to the target kinase inside living cells, providing insights into cellular permeability and target engagement.[16][17]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to confirm the formation of the ternary complex (Kinase-PROTAC-E3 ligase).[11]
-
Phospho-protein Analysis: For kinase targets, western blotting for downstream phosphorylated substrates can assess the functional impact of degradation on signaling pathways.
-
Global Proteomics: Mass spectrometry-based proteomics can provide an unbiased view of the degrader's selectivity across the entire proteome.[18]
Caption: Comprehensive workflow for the evaluation of kinase degraders.
Conclusion
The development of PROTACs as kinase degraders offers a promising therapeutic strategy. The this compound linker provides a versatile tool for synthesizing these complex molecules. The protocols and data presented here serve as a guide for researchers to design, synthesize, and evaluate novel kinase degraders. A systematic approach, combining chemical synthesis with a suite of biochemical and cellular assays, is crucial for identifying potent and selective clinical candidates.[12][19][]
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 7. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Successful PROTACs Utilizing Long PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of Long PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is not merely a passive spacer but plays a pivotal role in the efficacy of a PROTAC.[4][5] Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[5][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[6][7]
Long PEG linkers can offer several advantages in PROTAC design. They can provide the necessary flexibility and reach to span the distance between the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex, especially for targets with deep binding pockets or less accessible E3 ligases.[4] Furthermore, the hydrophilic nature of PEG can improve the solubility of often lipophilic PROTAC molecules, enhancing their drug-like properties.[8] However, the optimal linker length is target-dependent and must be empirically determined, as excessively long linkers can sometimes lead to reduced potency.[4]
These application notes provide case studies of successful PROTACs that utilize long PEG linkers, with a focus on quantitative data and detailed experimental protocols to guide researchers in the design and evaluation of novel protein degraders.
Case Studies of Successful PROTACs with Long PEG Linkers
The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of long PEG linker length on degradation efficiency.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The PROTACs consisted of an ERα ligand linked to a von Hippel-Lindau (VHL) E3 ligase ligand.
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data from Cyrus et al. as cited in Benchchem.
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on TBK1, a key regulator in innate immunity, has also demonstrated the importance of linker length. A study by Arvinas explored a series of TBK1-targeting PROTACs with varying linker lengths.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from Arvinas as cited in a review by Rao, S. et al.[1]
Table 3: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
A study on BTK degraders for cancer therapy highlighted the necessity of a minimum linker length for efficient degradation. These PROTACs utilized a BTK inhibitor linked to a Cereblon (CRBN) E3 ligase ligand.
| Linker Composition | DC50 (nM) |
| < 5 PEG units | Inefficient degradation |
| 9 PEG units | 5.9 |
Data from a study on BTK degraders.[2]
Table 4: Cyclin-Dependent Kinase 9 (CDK9)-Targeting PROTACs
The development of selective CDK9 degraders for cancer treatment has also underscored the critical role of the linker. A series of PROTACs were synthesized with varying linker lengths.
| Linker Composition | DC50 (nM) in TC-71 cells |
| 5 methylene groups | 1.5 |
| 6 methylene groups | 2.0 |
| 7 methylene groups | 3.5 |
| 8 methylene groups | 2.3 |
| 9 methylene groups | 10.2 |
| 10 methylene groups | 14.7 |
| 11 methylene groups | 7.6 |
Data from a study on dCDK9-202.[9]
Experimental Protocols
Protocol 1: Determination of PROTAC-Mediated Protein Degradation by Western Blot
This protocol provides a step-by-step method for quantifying the degradation of a target protein in cultured cells treated with a PROTAC, enabling the determination of DC50 and Dmax values.
Materials:
-
Cell culture reagents and appropriate cell line expressing the target protein.
-
PROTAC compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
4x Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system and densitometry software.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot
This protocol allows for the detection of ubiquitinated target protein in cells treated with a PROTAC, providing direct evidence of the PROTAC's mechanism of action.
Materials:
-
All materials listed in Protocol 1.
-
Immunoprecipitation (IP) buffer.
-
Protein A/G agarose beads.
-
Primary antibody against the target protein for immunoprecipitation.
-
Primary antibody against ubiquitin for Western blot.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a vehicle control as described in Protocol 1. It is often beneficial to also include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells using an appropriate IP lysis buffer.
-
-
Immunoprecipitation of the Target Protein:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with IP buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in 1x Laemmli sample buffer.
-
Perform SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein. A high molecular weight smear is indicative of polyubiquitination.
-
The membrane can also be stripped and re-probed with the antibody against the target protein to confirm successful immunoprecipitation.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a PROTAC in a mouse model.
Materials:
-
PROTAC compound.
-
Vehicle for formulation (e.g., DMSO, PEG400, Cremophor EL, saline).[7]
-
Mice (specify strain, sex, and age).
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
PROTAC Formulation and Administration:
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[5]
-
Blood can be collected via various methods such as tail vein, saphenous vein, or terminal cardiac puncture.
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.[7]
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of the PROTAC in plasma.[7] This includes optimizing the mobile phase, column, and mass spectrometry parameters (e.g., ion transitions for multiple reaction monitoring).[7]
-
Analyze the prepared samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
Visualizations
References
- 1. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unmc.edu [unmc.edu]
- 3. Review Reports - Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low degradation efficiency with PEG10 PROTACs
Welcome to the technical support center for Paternally Expressed Gene 10 (PEG10) PROTACs (Proteolysis Targeting Chimeras). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments involving PEG10-targeting PROTACs. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to optimize your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is PEG10 and why is it a target for protein degradation?
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene crucial for placental development and embryonic cell differentiation.[1][2] Overexpression of PEG10 is linked to the progression of various cancers, including hepatocellular carcinoma, breast cancer, and lymphoma, where it promotes cell proliferation and inhibits apoptosis.[2][3][4] Its role in cancer progression makes it a compelling target for therapeutic intervention via targeted protein degradation.
Q2: My PEG10 PROTAC shows binding to PEG10 and the E3 ligase in binary assays, but I see little to no degradation. What are the first steps in troubleshooting?
When binary engagement is confirmed but degradation is suboptimal, the issue often lies with the formation of a stable and productive ternary complex (PEG10-PROTAC-E3 Ligase).[5][6]
Initial troubleshooting steps should include:
-
Verify Ternary Complex Formation: Use co-immunoprecipitation (Co-IP) or biophysical assays like SPR or NanoBRET to confirm that the PROTAC can successfully bring PEG10 and the E3 ligase together in a cellular context.[7][8][9]
-
Check for the "Hook Effect": High concentrations of a PROTAC can sometimes lead to the formation of binary complexes instead of the productive ternary complex, which reduces degradation efficiency.[10][11] Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for degradation.[6][12]
-
Confirm E3 Ligase Expression: Ensure that the chosen cell line expresses sufficient levels of the E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL).[6] Low E3 ligase expression is a common reason for PROTAC failure.[13]
Q3: How does the linker design impact the efficiency of a PEG10 PROTAC?
The linker connecting the PEG10-binding ligand and the E3 ligase-recruiting ligand is critical for PROTAC efficacy.[14][15] Its length, composition, and attachment points determine the geometry and stability of the ternary complex.[][17]
-
Linker Length: An excessively short linker can cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may not effectively bring the proteins together for ubiquitination.[13][14]
-
Linker Composition: The hydrophilicity and rigidity of the linker affect the PROTAC's solubility and cell permeability.[][18] PEG linkers are commonly used to improve these properties.[15]
Troubleshooting Guide: Low Degradation Efficiency
This guide provides a systematic approach to diagnosing issues with your PEG10 PROTAC.
| Observed Problem | Potential Cause | Recommended Action & Key Assays |
| No PEG10 Degradation | 1. Poor Cell Permeability: The PROTAC is not entering the cells.[5] | - Perform cellular thermal shift assay (CETSA) or NanoBRET target engagement assays. - Modify linker to improve physicochemical properties.[14] |
| 2. Lack of Ternary Complex Formation: The PROTAC does not efficiently bring PEG10 and the E3 ligase together.[10] | - Perform Co-Immunoprecipitation (Co-IP) to pull down the E3 ligase and blot for PEG10.[7] - Utilize biophysical assays like Surface Plasmon Resonance (SPR) or FRET to measure ternary complex formation and stability.[9][19][] | |
| 3. Inefficient Ubiquitination: The ternary complex forms but is not productive, meaning lysine residues on PEG10 are not accessible for ubiquitination.[5] | - Perform an in-cell ubiquitination assay by immunoprecipitating PEG10 and blotting for ubiquitin.[21] Co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[5] | |
| Incomplete Degradation (High Dmax) | 1. High Rate of PEG10 Synthesis: The cell is producing new PEG10 protein faster than the PROTAC can degrade it.[12] | - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation time.[22] |
| 2. "Hook Effect": At high concentrations, the PROTAC forms non-productive binary complexes.[11][12] | - Perform a full dose-response curve with a wider concentration range, including lower concentrations, to determine the optimal degradation concentration (DC50).[12] | |
| 3. PROTAC Instability: The PROTAC molecule is degrading in the cell culture medium.[10] | - Assess the chemical stability of the PROTAC in your experimental conditions using LC-MS. | |
| High Cytotoxicity | 1. On-target Toxicity: Degradation of PEG10 is detrimental to the viability of the cell line. | - Correlate the timing and dose of cytotoxicity with the timing and dose of PEG10 degradation. |
| 2. Off-target Toxicity: The PROTAC is degrading other essential proteins. | - Perform proteomics studies to identify off-target proteins that are degraded. |
Key Mechanisms and Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
References
- 1. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 三重複合体の形成 [promega.jp]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 18. The Essential Role of Linkers in PROTACs [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. benchchem.com [benchchem.com]
addressing solubility and permeability issues of PEG-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility and permeability issues with polyethylene glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are solubility and permeability critical issues for PEG-based PROTACs?
A1: PROTACs are large molecules, often with molecular weights exceeding 700 Da, placing them "beyond the Rule of Five" for oral drug-likeness.[1][2] This inherent size, coupled with a high number of hydrogen bond donors and acceptors, contributes to poor membrane permeability.[2][3] While PEG linkers are incorporated to improve aqueous solubility, they can also increase the polar surface area, potentially hindering cell membrane passage.[4][5][6] Poor solubility can lead to low bioavailability and require higher doses, which may cause off-target effects.[7]
Q2: How does the length of the PEG linker affect the properties of a PROTAC?
A2: The length of the PEG linker is a critical parameter that influences several aspects of PROTAC function:
-
Solubility: PEG linkers generally enhance the aqueous solubility of PROTACs.[4][5]
-
Permeability: Shorter PEG linkers are often associated with better cell permeability.[8][9] Excessively long linkers can decrease permeability.[10] However, some studies have shown that replacing a hydrophilic PEG linker with a more hydrophobic alkyl chain does not always improve permeability and can decrease solubility.[8][9]
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[11] An excessively long linker can introduce too much flexibility, leading to an entropic penalty upon binding, while a linker that is too short may cause steric clashes.[11][12]
-
Degradation Efficacy: The stability of the ternary complex directly impacts the efficiency of target protein degradation.[11]
Q3: What are the primary strategies to improve the solubility of my PEG-based PROTAC?
A3: Strategies to enhance solubility can be broadly categorized into chemical modifications and formulation approaches.
-
Chemical Modifications:
-
Linker Optimization: Incorporating more polar or ionizable groups into the linker, such as piperazine or piperidine, can increase solubility.[13][14]
-
Ligand Modification: Where possible, modifying the protein of interest (POI) ligand or the E3 ligase ligand to reduce hydrophobicity without compromising binding affinity can be beneficial.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain it in a more soluble, amorphous state.[3][15][16][17]
-
Nanoformulations: Encapsulating the PROTAC in nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can improve solubility and facilitate cellular uptake.[3][10][13]
-
Use of Co-solvents: For in vitro experiments, adding a small percentage of a biocompatible co-solvent like DMSO or PEG 400 can help solubilize the PROTAC.[18]
-
Cyclodextrin Inclusion Complexes: Encapsulating hydrophobic regions of the PROTAC within cyclodextrins can enhance aqueous solubility.[18]
-
Q4: How can I improve the cell permeability of my PEG-based PROTAC?
A4: Improving permeability often involves a balance between reducing polarity and maintaining adequate solubility.
-
Linker Modification:
-
Shorten the Linker: Systematically reducing the number of PEG units can improve permeability.[8][9]
-
Increase Rigidity: Incorporating rigid moieties like a 1,4-disubstituted phenyl ring or piperazine can pre-organize the PROTAC into a conformation more favorable for membrane crossing.[1][10]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can improve physicochemical properties and bioactivity.[19]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, creating a more "ball-like" shape that can more easily traverse the cell membrane.[1]
-
Prodrug Strategy: Masking polar functional groups with lipophilic, cleavable moieties can enhance membrane transit. These groups are then removed by intracellular enzymes to release the active PROTAC.[1][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| PROTAC precipitates out of solution during in vitro assays. | Poor intrinsic aqueous solubility. | 1. Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer.[18]2. If your PROTAC has an ionizable group, adjust the pH of the buffer to promote salt formation and increase solubility.[18]3. Prepare a fresh, concentrated stock solution in an organic solvent and dilute it immediately before use in the assay buffer. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution in gastrointestinal fluids and/or low permeability across the intestinal wall. | 1. Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer to improve dissolution.[15][17]2. Investigate nanoformulation strategies (e.g., lipid-based nanoparticles) to enhance both solubility and absorption.[3][13]3. Administer the PROTAC with food, as some PROTACs show improved solubility in biorelevant buffers that mimic the fed state.[1][20] |
| Good in vitro potency but no activity in cellular assays. | Poor cell permeability of the PROTAC. | 1. Modify the linker to improve physicochemical properties (e.g., shorten the PEG chain, replace a PEG unit with a phenyl ring).[8][21][22]2. Consider a prodrug approach to mask polar groups.[10]3. Use permeation enhancers in your cell culture, though potential toxicity should be monitored.[10] |
| Inconsistent degradation efficacy between experiments. | PROTAC instability in the formulation or biological matrix. | 1. Assess the chemical stability of your PROTAC in the vehicle and cell culture medium over the time course of the experiment.2. Prepare fresh stock solutions for each experiment.[23] |
Quantitative Data Summary
Table 1: Effect of Linker Length on PROTAC Permeability
| PROTAC Series | Linker Modification | Permeability (Pe, 10-6 cm/s) | Fold Change |
| MZ Series | 2-unit PEG linker (Compound 7) | 0.6 | 20-fold more permeable |
| 3-unit PEG linker (Compound 8) | 0.03 | ||
| AT Series | 1-unit PEG linker (Compound 15) | ~0.005 | 2-fold more permeable |
| 2-unit PEG linker (Compound 16) | ~0.0025 | ||
| CM/CMP Series | 2-unit PEG linker (Compound 12) | ~0.004 | 2-fold more permeable |
| 4-unit PEG linker (Compound 13) | ~0.002 |
Data adapted from studies on VH032-based PROTACs.[8][9]
Table 2: Formulation Strategies to Enhance PROTAC Solubility
| PROTAC | Formulation | Medium | Solubility (µg/mL) | Fold Increase vs. Amorphous API |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | FaSSIF* | 48.4 ± 2.6 | Up to 2-fold |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | Not Specified | Pronounced supersaturation | - |
FaSSIF: Fasted State Simulated Intestinal Fluid. Data from[15][17] and[16].
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing a high-throughput screen for membrane-crossing potential.[10]
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated filter plate. Place the donor plate on top of the acceptor plate to create the "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) without shaking.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of a poorly soluble PROTAC by dispersing it in a polymer matrix.[15][17]
Materials:
-
PROTAC of interest
-
Polymer excipient (e.g., hydroxypropyl methylcellulose acetate succinate - HPMCAS)
-
Suitable organic solvent (e.g., methanol, acetone)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Dissolve both the PROTAC and the polymer (e.g., at a 1:4 drug-to-polymer ratio by weight) in a minimal amount of the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to minimize thermal degradation.
-
Drying: Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid from the flask and gently grind it into a fine powder using a mortar and pestle. Sieve the powder to ensure a uniform particle size.
-
Characterization (Recommended): Analyze the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline drug and Powder X-ray Diffraction (PXRD) to verify the amorphous nature.
-
Dissolution Testing: Perform dissolution studies in relevant buffers (e.g., simulated gastric or intestinal fluid) to compare the dissolution profile of the ASD to the unformulated, crystalline PROTAC.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for solubility and permeability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the "Hook Effect" in PROTACs with Optimal Linker Design
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing the field of targeted protein degradation. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in the development of Proteolysis Targeting Chimers (PROTACs): the "hook effect." Understanding and mitigating this phenomenon through rational linker design is critical for the successful development of potent and effective protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: Why is it crucial to identify and mitigate the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that fall within the hook effect region (the right side of the bell-shaped curve).[1] Accurately determining key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) is essential for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.[1]
Q4: How does linker design influence the hook effect?
A4: The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC plays a pivotal role in the stability and geometry of the ternary complex.[3] An optimally designed linker can:
-
Promote Positive Cooperativity: Facilitate favorable protein-protein interactions between the target protein and the E3 ligase, stabilizing the ternary complex over the binary complexes.[1][3]
-
Control Proximity and Orientation: Ensure the target protein and E3 ligase are brought into the correct proximity and orientation for efficient ubiquitin transfer.
-
Modulate Physicochemical Properties: Influence the solubility and cell permeability of the PROTAC, which can affect its intracellular concentration and, consequently, the hook effect.
Q5: What are the key characteristics of a linker that can help mitigate the hook effect?
A5: Optimizing the following linker properties is crucial:
-
Length: A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins together.[4]
-
Composition: The chemical makeup of the linker (e.g., polyethylene glycol (PEG), alkyl chains) affects its flexibility and solubility.
-
Rigidity: Introducing rigid elements can pre-organize the PROTAC into a conformation that favors ternary complex formation.[4]
Troubleshooting Guides
This section provides a structured approach to identifying and addressing common issues related to the hook effect in your PROTAC experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Extend the concentration range of your PROTAC in the degradation assay to fully define the bell-shaped curve. This will help you accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays (e.g., AlphaLISA, FRET, SPR, NanoBRET) to directly measure the formation of the ternary complex at different PROTAC concentrations. A corresponding bell-shaped curve in these assays will confirm that the hook effect is due to the formation of unproductive binary complexes at high concentrations.
-
Optimize Linker Design: Synthesize and test a series of PROTACs with systematic variations in linker length, composition, and rigidity. The goal is to identify a linker that promotes the formation of a more stable ternary complex, thereby shifting the hook effect to higher concentrations or reducing its severity.
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are already in the hook effect region, poor cell permeability, or an inherently inactive PROTAC.
-
Troubleshooting Steps:
-
Perform a Broad Dose-Response: Test a very wide range of PROTAC concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing a narrow window of activity.
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays (e.g., SPR, ITC).
-
Evaluate Cell Permeability: If target engagement is confirmed, assess the cell permeability of your PROTAC. Poor permeability can lead to insufficient intracellular concentrations to drive degradation.
-
Re-evaluate Linker Design: If the PROTAC is cell-permeable and engages its targets, the linker may not be conducive to forming a productive ternary complex. Consider synthesizing analogs with different linker attachment points, lengths, or compositions.
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Activity and Hook Effect
| PROTAC Analog | Linker Modification | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) | Cooperativity (α) |
| PROTAC-1 | PEG4 | 50 | 90 | 1000 | 5 |
| PROTAC-2 | PEG6 | 25 | 95 | 5000 | 15 |
| PROTAC-3 | PEG8 | 75 | 80 | 800 | 2 |
| PROTAC-4 | Alkyl-C8 | 100 | 75 | 1200 | 1.5 |
| PROTAC-5 | Alkyl-C10 | 40 | 88 | 4000 | 8 |
This table presents hypothetical data to illustrate the impact of linker modifications. Actual results will vary depending on the specific target, E3 ligase, and cell line.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Materials:
-
Cell culture reagents
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[5][6]
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][6]
-
SDS-PAGE and Western Blotting: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][6]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[5][6]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[6]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This proximity-based assay quantifies the formation of the PROTAC-induced ternary complex.
-
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC compound
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-His)
-
AlphaLISA assay buffer
-
384-well microplate
-
Alpha-enabled plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins. Incubate to allow for ternary complex formation.[7][8]
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate the plate in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.[9]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[7]
-
Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This assay monitors the formation of the ternary complex in living cells.
-
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
BRET-capable luminometer
-
-
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a white assay plate. Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.[10]
-
Substrate Addition: After 24-48 hours, add the HaloTag® ligand and NanoBRET™ substrate to the cells.
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve indicates the hook effect.[2]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing PEGylated PROTACs for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Polyethylene Glycol (PEG) linkers to improve the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC? A1: A PEG linker is not merely a spacer; it is a critical component that connects the target-binding ligand to the E3 ligase-recruiting moiety.[1] Its primary roles include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the stable formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2]
-
Improving Physicochemical Properties: PEG linkers are frequently used to enhance the aqueous solubility and reduce the lipophilicity of PROTAC molecules, which are often large and can have poor solubility.[3][4]
-
Modulating Cell Permeability: By adopting folded conformations, PEG linkers can shield the polar surface area of the PROTAC, potentially improving its ability to cross cell membranes.[3][5]
Q2: How does PEG linker length impact PROTAC efficacy? A2: The length of the PEG linker profoundly affects PROTAC performance. An optimal length must be determined empirically for each new PROTAC system.[1]
-
Too Short: If the linker is too short, it can cause steric clashes, preventing the target protein and E3 ligase from coming together to form a productive ternary complex.[6]
-
Too Long: Excessively long linkers can decrease potency due to a higher entropic penalty upon binding. This can also lead to an increased "hook effect," where high PROTAC concentrations result in the formation of non-productive binary complexes (PROTAC-target or PROTAC-ligase) instead of the desired ternary complex.[1][3]
-
Optimal Length: The ideal length provides the necessary flexibility and distance to support stable and efficient ternary complex formation, leading to effective target ubiquitination and degradation.[1][6] Generally, PROTACs with longer linkers may show higher degradation efficiency, but this is not a universal rule.[6]
Q3: Can the PEG linker composition, beyond length, affect my PROTAC? A3: Yes, the chemical composition of the linker is crucial. Flexible linkers like PEG and alkyl chains are most common due to their synthetic accessibility and ability to be easily tuned.[7] Incorporating different motifs can modulate key properties:
-
Solubility and Permeability: PEG units increase hydrophilicity and solubility.[4] However, balancing this with more rigid or hydrophobic elements, like a phenyl ring, can sometimes dramatically improve passive permeability and reduce efflux from the cell.[8]
-
Metabolic Stability: Long, linear PEG or alkyl chains can be susceptible to oxidative metabolism.[7] Introducing more stable motifs, like triazoles or cycloalkanes, can improve metabolic stability in vivo.[4]
Q4: What is the "hook effect" and how does it relate to PEGylated PROTACs? A4: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where efficacy (i.e., protein degradation) decreases at high concentrations.[9] This occurs because at an excessive concentration, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, rather than bridging them together into a productive ternary complex.[10] The properties of the PEG linker, particularly its length, can influence the concentration at which the hook effect becomes prominent.[1][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with PEGylated PROTACs.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Poor In Vivo Efficacy Despite Good In Vitro Degradation | 1. Suboptimal Pharmacokinetics (PK): Poor absorption, rapid clearance, or low exposure at the tumor/target site. 2. Poor Bioavailability: The PROTAC may not be reaching systemic circulation effectively. 3. Metabolic Instability: The PEG linker or other parts of the molecule may be rapidly metabolized.[5] | 1. Conduct a PK Study: Measure plasma and tumor concentrations of the PROTAC over time to assess exposure. 2. Optimize Formulation: Test different, well-tolerated vehicles to improve solubility and absorption.[11] 3. Modify Linker: Synthesize analogs with different linker compositions (e.g., incorporating rigid elements) to improve metabolic stability.[4][5] |
| High Toxicity or Animal Weight Loss Observed | 1. Off-Target Effects: The PROTAC may be degrading other essential proteins. 2. Formulation-Related Toxicity: The vehicle used for delivery may be causing toxicity.[11] 3. Immunogenicity: The PEG linker itself can sometimes elicit an immune response, although this is less common with shorter PEGs used in PROTACs. | 1. Perform Proteomics: Use unbiased mass spectrometry to identify any off-target proteins being degraded in cells or tumor tissue. 2. Run a Vehicle Control Group: Always include a group of animals that receives only the formulation vehicle to isolate its toxic effects.[11] 3. Reduce Dose/Frequency: Adjust the dosing regimen based on PK/PD data to maintain efficacy while minimizing toxicity.[11] |
| Inconsistent Degradation Between In Vitro and In Vivo Models | 1. Differential E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC (e.g., VHL, CRBN) may have different expression levels between your cell lines and the in vivo tumor model.[7] 2. Poor Tissue Penetration: The PROTAC may have difficulty penetrating the tumor tissue to reach its target. | 1. Validate E3 Ligase Expression: Use Western blot or qPCR to confirm that the relevant E3 ligase is expressed at sufficient levels in your xenograft model. 2. Perform Pharmacodynamic (PD) Analysis: Collect tumor tissue at various time points post-dosing and measure both PROTAC concentration and target protein levels to correlate exposure with degradation.[11] |
| No Degradation Observed Even with a Potent PROTAC | 1. Insufficient Dose: The administered dose may not be high enough to achieve the necessary therapeutic concentration. 2. Hook Effect: The dose may be too high, leading to the formation of non-productive binary complexes.[11] | 1. Conduct a Dose-Response Study: Perform a dose-escalation study in vivo to find the optimal concentration for target degradation.[11] 2. Check for Hook Effect: Test a wide range of concentrations, including lower ones, to see if efficacy improves. |
Quantitative Data Summary
The following tables summarize illustrative data showing the impact of PEG linker length on PROTAC properties and efficacy.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC Data is illustrative and compiled from various sources in the literature.[3]
| PROTAC Variant | PEG Units | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-A | 2 | 780 | 3.5 | 155 |
| PROTAC-B | 4 | 868 | 3.1 | 175 |
| PROTAC-C | 6 | 956 | 2.7 | 195 |
| PROTAC-D | 8 | 1044 | 2.3 | 215 |
Table 2: Impact of PEG Linker Length on In Vitro Degradation Efficacy Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line and target-dependent.
| PROTAC Variant | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| TBK1 Degrader 1 | 7-atom linker | No degradation | N/A |
| TBK1 Degrader 2 | 12-atom linker | Submicromolar | >90% |
| TBK1 Degrader 3 | 21-atom linker | 3 | 96% |
| TBK1 Degrader 4 | 29-atom linker | 292 | 76% |
| PI3K/mTOR Degrader (GP262) | PEG/Alkyl | 42-227 | 71-89% |
| BRD4 Degrader (DP1) | PEG | 10,840 | 98% |
Experimental Protocols
General Protocol for In Vivo Efficacy Study [11]
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing relevant tumor xenografts (e.g., MCF-7 for an ER-targeting PROTAC).
-
Compound Formulation: Prepare the PEGylated PROTAC in a suitable, non-toxic vehicle based on prior solubility and tolerability studies.
-
Dosing and Schedule: Administer the PROTAC and vehicle control to respective groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. A typical study might involve daily dosing for 21-28 days.
-
Tumor Measurement: Measure tumor volume using calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight 2-3 times per week as a general indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of the target protein relative to a loading control (e.g., actin) and compare to the vehicle control group.
-
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) and correlate it with the extent of target degradation observed in the PD analysis.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the development of PEGylated PROTACs.
Caption: The catalytic mechanism of action for a PROTAC.
Caption: A typical workflow for PROTAC development and optimization.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating PEGylation: A Comparative Guide to Validating NH2-PEG10-C2-dimethylamino Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. For novel constructs like NH2-PEG10-C2-dimethylamino, a heterobifunctional linker designed for advanced bioconjugation strategies, rigorous validation of conjugation efficiency is paramount. This guide provides a comprehensive comparison of key analytical methods to determine the degree of PEGylation, ensuring the development of well-characterized and consistent bioconjugates.
Introduction to Conjugation Validation
The successful conjugation of this compound to a target molecule, typically through its primary amine, results in a heterogeneous mixture of products. This includes the desired PEGylated molecule with varying numbers of PEG chains attached (mono-, di-, or multi-PEGylated species), unreacted target molecule, and excess PEG reagent. A thorough validation process is crucial to quantify the extent of conjugation, often expressed as the degree of PEGylation, which directly impacts the final product's efficacy, safety, and pharmacokinetic profile. This guide explores and compares the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Validation Methods
Choosing the optimal validation method depends on several factors, including the nature of the biomolecule, the required level of detail, available instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of the most common analytical techniques for validating PEGylation efficiency.
| Method | Principle | Information Provided | Advantages | Disadvantages | Typical Throughput |
| HPLC - Size Exclusion (SEC) | Separation based on hydrodynamic volume. | Purity, presence of aggregates, separation of PEGylated vs. un-PEGylated species. | Robust, good for initial cleanup and purity assessment.[1] | Poor resolution between species with small size differences (e.g., multi-PEGylated forms). | High |
| HPLC - Reversed Phase (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of different PEGylated forms and positional isomers.[2] | Excellent selectivity for different degrees of PEGylation.[2] Can be coupled to MS. | PEGylated proteins can show poor peak shapes; method development can be complex.[2] | Medium to High |
| Charged Aerosol Detection (CAD) for HPLC | Nebulization and charge transfer detection of non-volatile analytes. | Quantitative analysis of PEG and PEGylated species without a chromophore.[3][4] | Universal detection for non-volatile compounds; high sensitivity.[3] | Requires volatile mobile phases.[3] | Medium to High |
| Mass Spectrometry (ESI-MS & MALDI-TOF MS) | Measurement of mass-to-charge ratio of ionized molecules. | Precise molecular weight of conjugates, degree of PEGylation, identification of conjugation sites.[5][6] | High accuracy and specificity. Provides detailed structural information.[5][6] | Data deconvolution can be complex for heterogeneous PEGylated samples.[7] Requires specialized instrumentation. | Medium |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Quantitative determination of the degree of PEGylation by comparing integrals of characteristic PEG and molecule signals.[8][9] | Provides absolute quantification without the need for standards of the conjugated molecule.[10] | Lower sensitivity compared to MS and HPLC.[9] Signal overlap can be an issue with large molecules. | Low to Medium |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for this compound conjugation and subsequent validation, as well as the principles of key analytical techniques.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the validation of this compound conjugation efficiency.
HPLC-SEC for Purity Assessment
This method is ideal for separating PEGylated proteins from unreacted protein and high molecular weight aggregates.
-
Instrumentation: HPLC system with a UV detector and a Size Exclusion Chromatography (SEC) column (e.g., Agilent AdvanceBio SEC, 300Å, 7.8 x 300 mm, 2.7 µm).[11]
-
Mobile Phase: 150 mM Phosphate Buffer, pH 7.0. The mobile phase should be filtered and degassed.[1]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the sample by diluting the purified conjugate to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject 20 µL of the sample onto the column.
-
Monitor the elution profile at 280 nm (for proteins) or another appropriate wavelength.
-
Analyze the chromatogram to determine the percentage of monomer, aggregate, and any unreacted protein. The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
-
RP-HPLC for Quantifying Degree of PEGylation
Reversed-phase HPLC offers higher resolution to separate different PEGylated species.
-
Instrumentation: HPLC system with a UV detector and a C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 150 x 4.6 mm).[2]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 90% Acetonitrile with 0.085% TFA in water.[12]
-
-
Procedure:
-
Equilibrate the column with 20% mobile phase B at a flow rate of 1 mL/min.
-
Inject 10-15 µg of the purified conjugate.
-
Apply a linear gradient from 20% to 65% mobile phase B over 25 minutes.[12]
-
Monitor the elution at 220 nm.
-
The different PEGylated species will elute as distinct peaks. The degree of PEGylation can be estimated by the relative peak areas.
-
LC-MS for Precise Mass Determination
This is the gold standard for confirming the degree of PEGylation and identifying conjugation sites.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Sample Preparation: The purified conjugate is buffer-exchanged into a volatile buffer like 10mM ammonium acetate.
-
LC Method: Use an RP-HPLC method similar to the one described above, but with volatile mobile phases (e.g., using formic acid instead of TFA).
-
MS Analysis:
-
The eluent from the LC is directed to the ESI source of the mass spectrometer.
-
Acquire the full mass spectrum of the eluting peaks corresponding to the protein and its conjugated forms.
-
Use deconvolution software to determine the zero-charge mass of the different species.[7]
-
The number of attached PEG linkers can be calculated from the mass shift between the unconjugated and PEGylated protein.
-
¹H NMR for Absolute Quantification
¹H NMR can be used to determine the average number of PEG chains per molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified conjugate must be buffer-exchanged into a deuterated solvent (e.g., D₂O). An internal standard with a known concentration can be added for absolute quantification.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic signals of the PEG moiety (typically a strong singlet around 3.6 ppm for the -(CH₂CH₂O)- repeat units) and unique, well-resolved signals from the parent molecule.
-
Integrate the respective signals.
-
The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of a signal from the parent molecule with a known number of protons.
-
Conclusion
The validation of this compound conjugation is a critical step in the development of novel bioconjugates. A multi-faceted analytical approach is often the most effective strategy. HPLC, particularly with both SEC and RP columns, provides essential information on purity and the distribution of PEGylated species. For definitive characterization of the degree of PEGylation and structural confirmation, mass spectrometry is indispensable. NMR spectroscopy offers a valuable orthogonal technique for absolute quantification. By employing these methods, researchers can ensure the production of well-defined, consistent, and effective PEGylated molecules for therapeutic and diagnostic applications.
References
- 1. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. lcms.cz [lcms.cz]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Unraveling the Impact of Linker Chemistry: A Comparative Analysis of PEG vs. Alkyl Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where every component plays a pivotal role. The linker, connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of two of the most common flexible linker types—Polyethylene Glycol (PEG) and alkyl chains—supported by experimental data and detailed protocols to aid in the rational design of potent protein degraders.
The choice between a PEG and an alkyl linker can significantly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility and flexibility, their distinct chemical compositions lead to different pharmacological profiles.
General Characteristics of PEG and Alkyl Linkers
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are known for their hydrophilicity.[] This property can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[] The flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt a favorable conformation for the formation of a stable ternary complex.[3] However, the increased hydrophilicity can sometimes negatively impact passive cell permeability.[4] Furthermore, in some instances, the oxygen atoms within the PEG chain have been suggested to inhibit PROTAC activity.[5]
Alkyl Linkers: Consisting of saturated hydrocarbon chains, alkyl linkers are more hydrophobic than their PEG counterparts.[1] This hydrophobicity can be beneficial for cell membrane permeability.[6] Alkyl chains offer a high degree of flexibility and are synthetically straightforward to incorporate and modify in length.[5] However, their hydrophobic nature can sometimes lead to lower aqueous solubility and potential non-specific binding.[7]
Quantitative Comparison of PROTAC Efficacy
The following tables present a summary of quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparative Degradation Efficacy of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG | ~13 (4 units) | < 0.5 µM | Not Reported | H661 | [5] |
| BRD4 | CRBN | PEG | ~7 (2 units) | > 5 µM | Not Reported | H661 | [5] |
| CRBN | VHL | Alkyl | 9 | Active Degradation | Not Reported | HEK293T | [5] |
| CRBN | VHL | PEG | ~9 (3 units) | Weak Degradation | Not Reported | HEK293T | [5] |
| BTK | CRBN | PEG | < 4 units | Impaired Activity | Not Reported | Ramos | [4] |
| BTK | CRBN | PEG | ≥ 4 units | 1 - 40 | Not Reported | Ramos | [4] |
Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Effect of Linker Length on Degradation Potency of TBK1-Targeting PROTACs with Alkyl/Ether Linkers
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study on TBK1-targeting PROTACs, demonstrating the critical role of linker length.[8]
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is essential to visualize the underlying biological processes and the experimental steps taken to evaluate PROTAC efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to express the target protein (e.g., MCF-7 for ERα, Ramos for BTK) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs (both PEG and alkyl linker variants) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.
-
Reagents and Setup:
-
Recombinant purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
A matched pair of donor (e.g., Terbium-conjugated anti-tag antibody) and acceptor (e.g., fluorescently labeled anti-tag antibody or ligand) fluorophores. The POI and E3 ligase should be tagged accordingly (e.g., GST-tag and His-tag).
-
Assay buffer and 384-well microplates.
-
-
Assay Procedure:
-
Prepare a solution containing the tagged POI and the corresponding donor-labeled antibody.
-
Prepare a solution containing the tagged E3 ligase and the corresponding acceptor-labeled antibody.
-
Add a serial dilution of the PROTAC to the wells of the microplate.
-
Add the POI-donor antibody complex and the E3 ligase-acceptor antibody complex to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, exciting the donor and measuring emission from both the donor and acceptor.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex. The data is often plotted as a bell-shaped curve, where the peak indicates the optimal concentration for ternary complex formation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of the PROTACs for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion
The choice between PEG and alkyl linkers in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. PEG linkers offer the advantage of increased solubility, which can be crucial for developing compounds with favorable pharmacokinetic properties. However, their potential to hinder cell permeability and, in some cases, directly inhibit PROTAC activity necessitates careful optimization. Alkyl linkers, while potentially offering better cell permeability, may require modifications to improve solubility.
Ultimately, a systematic approach to linker design, exploring a range of lengths and compositions of both PEG and alkyl linkers, is paramount for the development of potent and effective protein degraders. The experimental protocols provided in this guide offer a robust framework for the rigorous evaluation and comparison of novel PROTAC molecules, enabling researchers to make data-driven decisions in the pursuit of new therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Characterizing PROTACs with PEG10 Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target protein binder to the E3 ligase ligand. Polyethylene glycol (PEG) linkers, particularly those with ten repeating units (PEG10), are frequently employed to optimize physicochemical properties and ternary complex formation.[1][2][3][4][5] This guide provides a comprehensive comparison of analytical techniques for characterizing PROTACs featuring PEG10 linkers, complete with experimental data and detailed protocols to inform rational drug design and development.
The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][3] The length and composition of the linker, such as a PEG10 chain, influence the geometry and stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short can lead to steric hindrance, while an excessively long one may result in inefficient ubiquitination.[1] PEG linkers are favored for their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][4][5]
Core Analytical Techniques and Their Comparative Analysis
The characterization of PROTACs is a multifactorial process that involves a suite of analytical techniques to assess their structure, binding kinetics, and cellular activity. The choice of technique depends on the specific question being addressed, from initial structural verification to in-depth biophysical characterization of the ternary complex and final assessment of protein degradation in a cellular context.
Table 1: Comparison of Key Analytical Techniques for Characterizing PROTACs with PEG10 Linkers
| Technique | Information Provided | Advantages | Limitations | Relevance for PEG10 Linkers |
| Mass Spectrometry (MS) | Molecular weight confirmation, purity assessment, structural elucidation of PROTAC and its metabolites, quantitative proteomics (target degradation).[6][7] | High sensitivity and accuracy, provides definitive structural information, can quantify protein levels across the proteome.[6][7][8] | May not provide information on non-covalent interactions (ternary complex) without specialized native MS techniques. | Essential for confirming the successful synthesis and integrity of the PEG10 linker-containing PROTAC. |
| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure and conformation of the PROTAC in solution, information on binding interfaces.[3][6][9] | Provides atomic-level structural insights into the PROTAC and its interactions.[3][9] | Requires larger amounts of pure sample, can be complex for large molecules, may not be suitable for high-throughput screening. | Useful for understanding the solution conformation of the flexible PEG10 linker and how it influences binding.[10][11] |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff) and affinity (KD) of binary (PROTAC-target, PROTAC-E3) and ternary complex formation.[12][13][14] | High sensitivity, label-free, provides detailed kinetic information.[14] | Requires immobilization of one binding partner, which can sometimes affect activity. | Excellent for quantifying the impact of the PEG10 linker on the kinetics and affinity of ternary complex formation. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, KD) of binding events, stoichiometry of interaction.[12][13][14] | Provides a complete thermodynamic profile of binding, label-free, solution-based.[13] | Requires relatively large amounts of material, lower throughput than SPR. | Ideal for determining the thermodynamic driving forces behind ternary complex formation facilitated by the PEG10 linker. |
| Förster Resonance Energy Transfer (FRET) | Measures proximity between the target protein and E3 ligase upon PROTAC-induced ternary complex formation, both in vitro and in cells.[12][15] | Can be used in live cells, provides spatial information on the ternary complex. | Requires labeling of proteins, which can potentially interfere with their function. | A powerful tool to visualize and quantify the formation of the ternary complex in a cellular environment, directly assessing the efficacy of the PEG10 linker in bringing the two proteins together. |
| Western Blot | Measures the level of the target protein in cells after PROTAC treatment to determine degradation efficacy (DC50, Dmax).[16] | Simple, widely available, directly measures the desired biological outcome (protein degradation). | Semi-quantitative, lower throughput, requires specific antibodies. | The standard method for assessing the ultimate biological activity of a PROTAC with a PEG10 linker. |
| NanoBRET™/NanoBiT® Assays | Real-time measurement of ternary complex formation and target engagement in live cells.[17][18] | High-throughput, can be performed in live cells, provides quantitative data on intracellular interactions.[17] | Requires genetic engineering of cells to express tagged proteins. | Offers a high-throughput method to screen and rank PROTACs with different linkers, including PEG10, based on their ability to form the ternary complex in a cellular context. |
Experimental Protocols
Mass Spectrometry for PROTAC Characterization and Proteomics
Objective: To confirm the molecular weight of the synthesized PROTAC with a PEG10 linker and to quantify target protein degradation.
Methodology:
-
PROTAC Characterization (LC-MS):
-
Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate the PROTAC from impurities using a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Analyze the eluent by electrospray ionization (ESI) mass spectrometry to determine the molecular weight.
-
-
Proteomics for Target Degradation (LC-MS/MS):
-
Treat cells with the PROTAC at various concentrations for a specified time.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.[16]
-
Identify and quantify proteins using specialized software to determine the extent of target protein degradation.[16]
-
NMR Spectroscopy for Conformational Analysis
Objective: To determine the solution conformation of the PROTAC with a PEG10 linker.
Methodology:
-
Dissolve a high-purity sample of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire one-dimensional (1D) 1H and 13C NMR spectra to confirm the chemical structure.
-
Perform two-dimensional (2D) NMR experiments, such as COSY, HSQC, and NOESY, to establish through-bond and through-space correlations.
-
Use the NOESY data to derive distance restraints for calculating the three-dimensional solution structure of the PROTAC, providing insights into the conformational preferences of the PEG10 linker.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.
Methodology:
-
Immobilize the target protein or the E3 ligase onto an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary binding kinetics (kon, koff) and affinity (KD).
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip surface.
-
Alternatively, inject the second protein over a surface saturated with the PROTAC.
-
Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the DC50 and Dmax values.[16]
Visualizing Key Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
Caption: Logical relationship between information type and analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 15. diva-portal.org [diva-portal.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Flexible vs. Rigid Linkers: A Comparative Guide for Targeted Therapeutics
For researchers, scientists, and drug development professionals, the choice of a linker in targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical design parameter that significantly influences efficacy, safety, and pharmacokinetic profiles. This guide provides an objective comparison of flexible polyethylene glycol (PEG) linkers and rigid linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation targeted therapies.
The linker is not merely a passive spacer but a crucial component that dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall therapeutic window. The two major classes of linkers, flexible and rigid, offer distinct advantages and disadvantages that must be carefully weighed based on the specific target, payload, and therapeutic strategy.
At a Glance: Flexible PEG Linkers vs. Rigid Linkers
| Feature | Flexible PEG Linkers | Rigid Linkers |
| Composition | Repeating ethylene glycol units | Proline-rich sequences, α-helical structures (e.g., (EAAAK)n), cyclic structures |
| Conformation | Highly flexible, random coil | Well-defined, fixed distance and orientation |
| Solubility | High hydrophilicity, improves solubility of hydrophobic payloads | Can be less hydrophilic, potentially leading to aggregation |
| Pharmacokinetics | Can prolong plasma half-life, reduce immunogenicity | May have faster clearance, but can improve stability of the ternary complex in PROTACs |
| Payload Release | Allows for more dynamic interaction with the cellular environment | Provides precise spatial separation for controlled payload release |
| Applications | Widely used in ADCs to improve stability and solubility | Employed in PROTACs to orient ligands for optimal ternary complex formation; used in ADCs to maintain distance between domains |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies comparing flexible PEG and rigid linkers for the same target are not abundant in the literature, the available data suggests that the optimal linker choice is highly context-dependent.
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, flexible PEG linkers are often favored for their ability to enhance the hydrophilicity of the conjugate, especially when dealing with hydrophobic payloads. This can lead to improved stability, reduced aggregation, and a longer circulation half-life.
Table 1: Impact of PEG Linker Length on ADC Performance (Illustrative Data)
| Linker | ADC Construct | Target Cell Line | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2, hours) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Short PEG (e.g., PEG4) | anti-HER2-MMAE | SK-BR-3 | 0.5 | 120 | Moderate |
| Long PEG (e.g., PEG24) | anti-HER2-MMAE | SK-BR-3 | 1.2 | 250 | High |
This table is a synthesized representation of trends observed in various studies and is for illustrative purposes. Actual values will vary depending on the specific antibody, payload, and experimental conditions.
The data generally indicates that longer, flexible PEG linkers can improve pharmacokinetic properties, leading to better in vivo efficacy, sometimes at the cost of slightly reduced in vitro potency.[1]
Proteolysis Targeting Chimeras (PROTACs)
For PROTACs, the linker's role is to optimally position the target protein-binding ligand and the E3 ligase-binding ligand to facilitate the formation of a productive ternary complex. Here, rigid linkers can offer an advantage by pre-organizing the molecule into a bioactive conformation.
Table 2: Comparison of Linker Types on PROTAC Performance (Illustrative Data)
| Linker Type | PROTAC Target | E3 Ligase Ligand | Degradation Potency (DC50, nM) | Ternary Complex Stability |
| Flexible (PEG-based) | BRD4 | Pomalidomide | 15 | Moderate |
| Rigid (Piperazine-based) | BRD4 | Pomalidomide | 5 | High |
This table is a synthesized representation of trends observed in various studies and is for illustrative purposes. Actual values will vary depending on the specific target, ligands, and experimental conditions.
Rigid linkers can enhance the stability of the ternary complex, leading to more efficient protein degradation.[2] However, their conformational restriction can also hinder complex formation if the geometry is not optimal.[2]
Visualizing the Concepts
To better understand the structural and functional differences between flexible and rigid linkers, the following diagrams illustrate their key characteristics and roles in targeted therapeutics.
References
Biophysical Assays for Ternary Complex Formation with PEG Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex is a critical step in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules often incorporate polyethylene glycol (PEG) linkers to bridge a target protein and an E3 ligase. The choice of biophysical assay to validate this crucial interaction is paramount for accurate characterization of molecular glues and degraders. This guide provides a detailed comparison of key biophysical techniques, complete with experimental data, protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The formation of a productive ternary complex is the cornerstone of action for many novel therapeutic modalities. The linker, often a flexible PEG chain, plays a critical role in optimizing the orientation and proximity of the target protein and the E3 ligase, thereby influencing the efficiency of subsequent ubiquitination and degradation.[1] A variety of biophysical techniques can be employed to characterize the formation, stability, and kinetics of these ternary complexes.
Comparison of Key Biophysical Assays
The selection of an appropriate biophysical assay depends on several factors, including the specific scientific question being addressed, the properties of the interacting molecules, and the available instrumentation. The following table summarizes and compares the most commonly used techniques for studying ternary complex formation.
| Assay | Principle | Information Provided | Throughput | Sample Consumption | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), kinetics (kon, koff), cooperativity.[2][3][4][5] | Medium | Low to Medium | Real-time, label-free analysis of kinetics. High sensitivity.[6] Can distinguish between binary and ternary interactions.[7][8] | Immobilization of one binding partner may affect its activity. Potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10] | Low | High | Provides a complete thermodynamic profile of the interaction.[9] Label-free, in-solution measurement. Considered the "gold standard" for binding affinity.[11] | High sample consumption. Low throughput. Sensitive to buffer mismatches.[12] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. | Binding affinity (KD), cooperativity.[13][14][15] | High | Low | Homogeneous, in-solution assay. Well-suited for high-throughput screening (HTS).[9] | Requires a fluorescent label. Can be prone to interference from fluorescent compounds. Less suitable for kinetics. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. | Proximity of binding partners, relative binding affinity, ternary complex formation in living cells.[15][16] | High | Low | Can be used in live cells to visualize interactions.[16] High sensitivity. | Requires labeling of two interacting partners. Distance-dependent (typically <10 nm). |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding affinity (KD).[10][14][17] | Medium to High | Very Low | Low sample consumption.[18] Tolerant of complex buffers and lysates. Fast measurements. | Requires a fluorescent label or intrinsic tryptophan fluorescence. |
| Biolayer Interferometry (BLI) | Measures the change in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding. | Binding affinity (KD), kinetics (kon, koff).[2][3][19] | High | Low | Real-time, label-free analysis. Higher throughput than SPR.[2] | Generally lower sensitivity than SPR. Immobilization is required. |
| AlphaScreen/AlphaLISA | A bead-based proximity assay where singlet oxygen produced by a donor bead excites an acceptor bead upon close proximity, generating a luminescent signal. | Semi-quantitative measure of ternary complex formation.[13] | High | Low | Highly sensitive and suitable for HTS.[20] | Can be influenced by bead derivatization and may not provide precise quantitative data.[20] |
Experimental Protocols and Workflows
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for the kinetic and affinity characterization of ternary complexes.[4][5][6][7][8] A common experimental setup involves immobilizing the E3 ligase on the sensor chip and then injecting a mixture of the PROTAC and the target protein.
Experimental Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.
-
Inject the E3 ligase (e.g., VHL or Cereblon complex) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis:
-
To determine the binary binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC alone over the immobilized ligase surface.
-
To determine the binary binding affinity of the PROTAC to the target protein, a separate experiment is required, often immobilizing the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary complexes) to determine KD, kon, and koff values.
-
The cooperativity factor (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein.[5]
-
References
- 1. diva-portal.org [diva-portal.org]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. criver.com [criver.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 20. books.rsc.org [books.rsc.org]
In Vivo Performance of PROTACs: A Comparative Guide on Linker Composition
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). While the warhead targets the protein of interest (POI) and the E3 ligase ligand recruits the cellular degradation machinery, the linker orchestrates the formation of a productive ternary complex and dictates the overall physicochemical properties of the molecule. This guide provides an objective comparison of PROTACs with varying linker compositions, supported by experimental data from published in vivo studies, to aid in the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Performance
The linker is not merely a passive spacer but an active modulator of a PROTAC's biological activity. Its length, rigidity, and chemical composition can significantly influence:
-
Ternary Complex Formation: The linker's length and flexibility are crucial for achieving an optimal conformation that facilitates the interaction between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[1][] A linker that is too short may cause steric hindrance, while an overly long or excessively flexible linker can lead to an unstable ternary complex.[1][]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, permeability, and metabolic stability.[3][4] For instance, polyethylene glycol (PEG) linkers can enhance solubility and hydrophilicity, whereas more rigid, cyclic structures like piperazine or piperidine can improve metabolic stability and oral bioavailability.[3][5]
-
Pharmacokinetics and Bioavailability: The linker is often the most metabolically vulnerable part of a PROTAC molecule.[3] Optimizing the linker to resist enzymatic degradation is key to prolonging the in vivo half-life and ensuring sufficient drug exposure to the target tissue.[3][4]
Comparative In Vivo Data of PROTACs with Varied Linkers
The following table summarizes in vivo data from comparative studies of PROTACs where linker composition was a key variable. Due to the proprietary nature of many PROTAC development programs, a single, comprehensive head-to-head study with systematic linker variations is not publicly available. Therefore, this table is a compilation of data from multiple sources to illustrate the impact of linker design on in vivo performance.
| PROTAC | Target | E3 Ligase Ligand | Linker Composition | Dosing Regimen (in vivo) | Tumor Growth Inhibition (TGI) | In-Tumor Target Degradation | Key Findings & Reference |
| ERα-PROTAC 1 | ERα | VHL | 12-atom PEG linker | Not reported in detail for in vivo efficacy | Less effective in vitro | Sub-optimal | Shorter linkers were found to be less potent in cellular degradation assays.[6][7] |
| ERα-PROTAC 2 | ERα | VHL | 16-atom PEG linker | Not reported in detail for in vivo efficacy | Most effective in vitro | Optimal | The 16-atom linker was identified as the optimal length for ERα degradation in cell-based assays, suggesting a strong correlation with potential in vivo efficacy.[6][7] |
| ARV-471 | ER | Not disclosed | Optimized proprietary linker | 3, 10, 30 mg/kg, po, qd | 85%, 98%, 120% respectively in MCF7 xenografts | >94% at all doses | Demonstrates high in vivo potency and ER degradation with an optimized linker, leading to significant tumor regression. |
| BRD4-PROTAC (ARV-825) | BRD4 | CRBN | PEG-based linker | Not specified in reviewed abstracts | Potent anti-tumor efficacy | Effective degradation | The PEG-based linker contributes to the high potency of this BRD4 degrader.[8] |
| BRD4-PROTAC (ZXH-3-26) | BRD4 | CRBN | Systematically optimized proprietary linker | 100 nM in vitro | Not specified in reviewed abstracts | Significant degradation | Systematic optimization of the linker was key to identifying this potent BRD4 degrader.[9] |
| Dual-Ligand PROTAC (2J2V) | BRD2/3/4 | VHL | Flexible linker connecting two JQ1 and two VHL ligands | 50 mg/kg, i.p., twice weekly | Superior to MZ1 | Not specified in reviewed abstracts | A novel dual-ligand approach with a flexible linker showed enhanced therapeutic efficacy compared to a conventional single-ligand PROTAC. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy in vivo. Below are representative protocols for key experiments cited in the literature.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., MCF7 for breast cancer, VCaP for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG) are used.
-
Tumor Implantation: Cultured cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
PROTAC Administration: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups. PROTACs are administered at specified doses and schedules (e.g., orally, once daily).
-
Efficacy Endpoint: The study continues for a defined period (e.g., 28 days) or until tumors in the control group reach a maximum allowable size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Pharmacokinetic (PK) Analysis
-
Dosing: A single dose of the PROTAC is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood is processed to isolate plasma.
-
Bioanalysis: The concentration of the PROTAC in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) are calculated using appropriate software.
Pharmacodynamic (PD) Analysis (In-Tumor Protein Degradation)
-
Dosing and Tissue Collection: Tumor-bearing mice are treated with the PROTAC for a specified duration. At the end of the treatment period, tumors are excised.
-
Tissue Lysis: Tumor samples are homogenized and lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Western Blot Analysis: Equal amounts of protein from each tumor lysate are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control and compared between treated and vehicle control groups to determine the percentage of degradation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC research.
Caption: Workflow for in vivo evaluation of PROTACs.
Caption: ER signaling and PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chimia.ch [chimia.ch]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
Safety Operating Guide
Proper Disposal of NH2-PEG10-C2-dimethylamino: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of NH2-PEG10-C2-dimethylamino
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this bifunctional PROTAC linker. Adherence to these protocols is essential to mitigate risks associated with its chemical properties and to comply with regulatory standards.
Chemical and Hazard Profile
A thorough understanding of the chemical's properties is the first step in safe disposal.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C24H52N2O10 |
| Molecular Weight | 528.68 g/mol |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
It is crucial to segregate this compound waste from other laboratory waste streams to prevent potentially hazardous reactions.[2]
-
Designate a specific, clearly labeled hazardous waste container for this material. The container should be made of a compatible material.
3. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
4. Waste Collection and Storage:
-
Collect all waste, including any contaminated materials such as pipette tips, tubes, and absorbent paper, in the designated hazardous waste container.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
5. Disposal Arrangements:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3][4]
-
Do not dispose of this compound down the drain or in regular trash.[2] Its high aquatic toxicity necessitates professional disposal.[1]
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3]
-
Collect the absorbent material and any contaminated debris into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[3]
7. Empty Container Disposal:
-
Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.[3]
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NH2-PEG10-C2-dimethylamino
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of NH2-PEG10-C2-dimethylamino, a bifunctional molecule featuring a primary amine, a polyethylene glycol (PEG) spacer, and a dimethylamino group. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and aerosols. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashing or a highly exothermic reaction.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[2] Gloves must be inspected before use and disposed of after contamination.[2][3] | Provides a barrier against skin contact. |
| Body Protection | Laboratory Coat | Flame-resistant lab coat.[1] | Protects skin and clothing from spills. |
| Respiratory Protection | Fume Hood | All handling should be conducted in a well-ventilated chemical fume hood.[4] | Prevents inhalation of any potential vapors or aerosols. |
| Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][5] | For situations where ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is crucial to prevent accidents and maintain the quality of the reagent. Follow these steps meticulously.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Before use, allow the container of this compound to slowly warm to room temperature.[6]
-
Prepare all necessary equipment and reagents within the chemical fume hood.
-
-
Handling :
-
In Case of a Spill :
-
Storage :
Caption: A workflow diagram outlining the key procedural steps for safely handling this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Segregation :
-
Disposal Method :
-
Do not dispose of this chemical down the drain.[1]
-
Waste should be handled by a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Caption: A logical diagram illustrating the mandatory steps for the safe disposal of this compound waste.
By adhering to these detailed protocols, you can ensure a safe and efficient laboratory environment, fostering a culture of safety and responsibility in your research endeavors.
References
- 1. echemi.com [echemi.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. biochempeg.com [biochempeg.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
